Product packaging for Yadanziolide B(Cat. No.:)

Yadanziolide B

Cat. No.: B162276
M. Wt: 442.4 g/mol
InChI Key: QPBBQXZJTIVCTO-VWXLKGNHSA-N
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Description

Yadanziolide B is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 6, 11, 12, 14, 15 and 21 and oxo groups at positions 2 and 16. Isolated from the ethanol extract of the stem of Brucea mollis, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a quassinoid, a delta-lactone, an enone, an organic heteropentacyclic compound, a heptol and a secondary alpha-hydroxy ketone. It derives from a hydride of a picrasane.
This compound has been reported in Brucea mollis and Brucea javanica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O11 B162276 Yadanziolide B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBBQXZJTIVCTO-VWXLKGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Yadanziolide B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide B is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family.[1] These compounds are known for their complex structures and diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the botanical origin of this compound, detailed experimental protocols for its isolation and characterization, a summary of its cytotoxic properties, and an exploration of its potential mechanism of action.

Natural Source and Botanical Origin

This compound is primarily isolated from the seeds of Brucea javanica (L.) Merr., an evergreen shrub belonging to the Simaroubaceae family.[2][3][4] This plant is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi".[5] The fruits of Brucea javanica are officially listed in the Chinese Pharmacopoeia for the treatment of various ailments, including malaria and dysentery.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC20H26O11[4]
Molecular Weight442.41 g/mol [4]
AppearancePowder[4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Chemical ClassDiterpenoids, Quassinoids[1][4]

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica Seeds

The following protocol is a composite methodology based on established procedures for the isolation of quassinoids from Brucea javanica.[6][7]

3.1.1. Extraction:

  • Air-dried and powdered seeds of Brucea javanica are subjected to extraction with 95% ethanol at room temperature for a period of three days. This process is typically repeated three times to ensure exhaustive extraction.[7]

  • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[7]

3.1.2. Chromatographic Purification:

  • The chloroform or ethyl acetate fraction, which is typically enriched with quassinoids, is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions rich in this compound are pooled and further purified using repeated column chromatography, often on Sephadex LH-20, to remove closely related impurities.

  • Final purification is achieved by high-performance liquid chromatography (HPLC), typically on a C18 column, using a mobile phase such as a methanol-water gradient.[8][9]

Workflow for the Isolation of this compound

G start Powdered Seeds of Brucea javanica extraction Extraction with 95% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) concentration->partition column_chroma1 Silica Gel Column Chromatography partition->column_chroma1 tlc TLC Analysis of Fractions column_chroma1->tlc pooling Pooling of this compound-rich Fractions tlc->pooling column_chroma2 Sephadex LH-20 Column Chromatography pooling->column_chroma2 hplc Preparative HPLC (C18 Column) column_chroma2->hplc end Pure this compound hplc->end

A generalized workflow for the isolation and purification of this compound.
Cytotoxicity Assays

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cytotoxic Activity of this compound and Related Quassinoids

This compound has demonstrated significant cytotoxic activities against a range of human cancer cell lines. The table below summarizes the reported IC50 values for this compound and its close analog, Yadanziolide A.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundBel-7402Hepatocellular Carcinoma3.5 - 4.5[10]
This compoundBel-7404Hepatocellular Carcinoma3.5 - 4.5[10]
This compoundBGC-823Gastric Cancer> 0.52[10]
Yadanziolide AHepG2Hepatocellular Carcinoma0.300[2]
Yadanziolide AHuh-7Hepatocellular Carcinoma0.362[2]
Yadanziolide ALM-3Hepatocellular Carcinoma0.171[2]

Mechanism of Action: Induction of Apoptosis via the JAK/STAT Signaling Pathway

While the precise molecular mechanism of this compound is still under investigation, studies on the closely related compound, Yadanziolide A, provide strong evidence for its mode of action. Yadanziolide A has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

The proposed signaling pathway is as follows:

  • This compound enters the cancer cell and interacts with components of the JAK/STAT pathway.

  • It inhibits the phosphorylation of JAK proteins (such as JAK1 and JAK2) and STAT proteins (particularly STAT3).

  • The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus.

  • This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax).

  • The shift in the balance of pro- and anti-apoptotic proteins results in the activation of caspases (caspase-3 and caspase-9), which are key executioners of apoptosis.

  • Ultimately, this cascade of events leads to the programmed death of the cancer cell.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Cancer Cell Yadanziolide_B This compound JAK JAK Yadanziolide_B->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A diagram illustrating the proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound, a quassinoid isolated from the seeds of Brucea javanica, demonstrates significant cytotoxic activity against various cancer cell lines. Its likely mechanism of action involves the induction of apoptosis through the inhibition of the JAK/STAT signaling pathway. The detailed protocols for its isolation and the quantitative data on its cytotoxicity provide a valuable resource for researchers in natural product chemistry, pharmacology, and oncology. Further investigation into the precise molecular targets of this compound and its in vivo efficacy is warranted to explore its full therapeutic potential in cancer drug development.

References

Yadanziolide B: A Technical Guide to its Molecular Properties, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide B, a complex diterpenoid natural product, has garnered significant interest within the scientific community for its potent biological activities. Classified as a C20 quassinoid, this molecule is isolated from plant species of the Brucea genus, notably Brucea mollis and Brucea javanica. This technical guide provides a comprehensive overview of the molecular characteristics, cytotoxic and potential antiviral properties, and the underlying mechanisms of action of this compound, with a focus on data relevant to researchers and drug development professionals.

Molecular Profile

This compound is characterized by the molecular formula C20H26O11 and a molecular weight of 442.41 g/mol .[1][] Its intricate structure is typical of quassinoids, which are known for their bitter taste and a wide range of pharmacological effects.

PropertyValueReference
Molecular Formula C20H26O11[1][]
Molecular Weight 442.41 g/mol [1][]
Chemical Class C20 Quassinoid (Diterpenoid)
Source Brucea mollis, Brucea javanica[1]

Biological Activities

Cytotoxic Activity

This compound exhibits significant cytotoxic activity against various cancer cell lines. Published studies report IC50 values in the range of 3.00-5.81 μM.[3][4][5] This potent activity has positioned this compound as a compound of interest for further investigation in oncology.

BioactivityCell Line(s)IC50 (µM)Reference
CytotoxicityNot specified in abstract3.00 - 5.81[3][4][5]
Potential Antiviral Activity

Some commercial suppliers have suggested that this compound may act as a potential inhibitor of H5N1 neuraminidase. However, a thorough review of the scientific literature did not yield any primary research data to substantiate this claim. Further investigation is required to validate this purported antiviral activity.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

While the precise molecular targets of this compound are still under investigation, compelling evidence from studies on structurally related quassinoids, such as Yadanziolide A and Brusatol, points towards the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a primary mechanism of its cytotoxic action. The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of STAT3 phosphorylation. By preventing the activation of STAT3, this compound can disrupt the downstream signaling cascade that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation YadanziolideB This compound YadanziolideB->JAK Inhibition STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor Gene Target Gene (e.g., Bcl-2, Cyclin D1) pSTAT3_n->Gene Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Inhibition of Apoptosis G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add this compound (serial dilutions) incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 fixation Fix with TCA incubation2->fixation washing1 Wash with water fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash with acetic acid staining->washing2 solubilization Solubilize with Tris base washing2->solubilization read_absorbance Read absorbance (510 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end G start Start prepare_reagents Prepare reagents and serial dilutions of This compound start->prepare_reagents add_to_plate Add enzyme, inhibitor, and buffer to plate prepare_reagents->add_to_plate incubation1 Incubate 30 min at 37°C add_to_plate->incubation1 add_substrate Add MUNANA substrate incubation1->add_substrate incubation2 Incubate 60 min at 37°C add_substrate->incubation2 stop_reaction Add stop solution incubation2->stop_reaction read_fluorescence Read fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

The Quassinoid Family of Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quassinoid family, a diverse group of highly oxygenated, bitter-tasting degraded triterpenoids, represents a compelling frontier in natural product-based drug discovery.[1] Primarily isolated from the Simaroubaceae family of plants, these compounds have demonstrated a broad spectrum of potent biological activities, including notable anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the quassinoid family, with a focus on their therapeutic potential. It includes a comprehensive summary of their biological activities with quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of their mechanisms of action to aid researchers and drug development professionals in harnessing the potential of these complex natural products.

Core Concepts: Chemistry and Biological Activity

Quassinoids are characterized by their intricate chemical structures, which are biosynthetically derived from tetracyclic triterpenes.[3] They are classified into several types based on their carbon skeletons, most commonly C18, C19, C20, C22, and C25.[3] The significant interest in this class of compounds was ignited by the discovery of the potent antileukemic activity of bruceantin in the 1970s.[4] Since then, numerous other quassinoids have been identified, each with a unique profile of biological activity. The mechanism of action for many quassinoids is still under investigation, but common themes include the inhibition of protein synthesis and the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and antimalarial activities of several prominent quassinoids, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Selected Quassinoids (IC50 Values)

QuassinoidCancer Cell LineCancer TypeIC50 ValueReference(s)
Ailanthone SGC-7901Gastric CancerVaries with time and dose[7]
Huh7Hepatocellular CarcinomaVaries with time and dose
Bruceantin RPMI 8226Multiple Myeloma13 nM[8]
U266Multiple Myeloma49 nM[8]
H929Multiple Myeloma115 nM[8]
Brusatol A549Lung CancerDose-dependent[8]
Eurycomanone JurkatLeukemia6.2 µM (72h)[9]
K562Leukemia5.7 µM (72h)[9]
Simalikalactone D SKBR3Breast Cancer60.0 nM[10]
MDA-MB-231Breast Cancer65.0 nM[10]
MDA-MB-468Breast Cancer116 nM[10]

Table 2: Antimalarial Activity of Selected Quassinoids (IC50 Values)

QuassinoidPlasmodium falciparum StrainIC50 ValueReference(s)
Simalikalactone D Chloroquine-resistantPotent activity[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in quassinoid research.

Isolation and Purification of Quassinoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of quassinoids from the bark of Simaroubaceae plants.

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., bark).

    • Perform a Soxhlet extraction with methanol.[12][13]

    • Alternatively, an ultrasonic-assisted extraction with water can be employed as a more environmentally friendly method.[14]

  • Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Suspend the residue in water and partition successively with n-hexane and chloroform to separate compounds based on polarity.[12]

  • Chromatographic Purification:

    • Subject the chloroform and aqueous fractions to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol.

    • Monitor fractions using thin-layer chromatography (TLC).

    • Further purify the fractions containing quassinoids using high-performance liquid chromatography (HPLC).[12]

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This protocol details the measurement of cell viability in response to quassinoid treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[15]

  • Compound Treatment:

    • Treat the cells with various concentrations of the quassinoid compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization:

    • Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis in quassinoid-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment:

    • Treat cells with the desired concentration of the quassinoid for the appropriate time.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as MAPK and NF-κB, after quassinoid treatment.

  • Protein Extraction:

    • Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-IκBα).[19][20]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

Signaling Pathways and Mechanisms of Action

Quassinoids exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Ailanthone-Induced DNA Damage Response

Ailanthone has been shown to induce DNA damage, leading to the activation of the ATM/ATR signaling pathway.[21] This activation results in the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Ailanthone_DDR Ailanthone Ailanthone DNA_Damage DNA Damage Ailanthone->DNA_Damage ATM_ATR ATM / ATR (phosphorylated) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (phosphorylated) ATM_ATR->Chk1_Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest induces Apoptosis Apoptosis Chk1_Chk2->Apoptosis can lead to

Ailanthone's activation of the DNA damage response pathway.
Eurycomanone-Mediated Inhibition of the NF-κB Pathway

Eurycomanone has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[5][9] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Eurycomanone_NFkB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates p_IkBa p-IκBα NFkB p65/p50 p_IkBa->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Eurycomanone Eurycomanone Eurycomanone->IKK inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription activates

Eurycomanone inhibits NF-κB signaling by blocking IκBα phosphorylation.
Bruceantin's Inhibition of Protein Synthesis

Bruceantin is a potent inhibitor of protein synthesis.[4][8] It is thought to bind to the ribosome, thereby interfering with the peptidyl transferase reaction and inhibiting both the initiation and elongation steps of translation.

Bruceantin_Protein_Synthesis cluster_translation Translation mRNA mRNA Ribosome Ribosome Polypeptide Polypeptide Chain Ribosome->Polypeptide elongation tRNA Aminoacyl-tRNA tRNA->Ribosome Bruceantin Bruceantin Bruceantin->Ribosome binds to and inhibits

Bruceantin inhibits protein synthesis by targeting the ribosome.
Simalikalactone D-Induced Apoptosis

Simalikalactone D has been shown to induce apoptosis in cancer cells, although the precise mechanism can be cell-type dependent.[10] In some breast cancer cell lines, it has been observed to induce a caspase-3 independent form of cell death.

SimalikalactoneD_Apoptosis Simalikalactone_D Simalikalactone D Unknown_Target Upstream Target(s) Simalikalactone_D->Unknown_Target Mitochondrial_Dysfunction Mitochondrial Dysfunction Unknown_Target->Mitochondrial_Dysfunction induces Caspase_Independent_Factors Caspase-Independent Apoptotic Factors Mitochondrial_Dysfunction->Caspase_Independent_Factors releases Apoptosis Apoptosis Caspase_Independent_Factors->Apoptosis triggers

Proposed caspase-independent apoptotic pathway of Simalikalactone D.

Structure-Activity Relationships (SAR)

The biological activity of quassinoids is intricately linked to their chemical structure. While a comprehensive SAR is still being elucidated, some key features have been identified. For instance, the presence of an α,β-unsaturated ketone in the A ring and an ester group at C-15 are often associated with potent cytotoxic and anti-inflammatory activities.[2] Modifications to these and other functional groups can significantly impact the efficacy and selectivity of these compounds, offering opportunities for the development of novel, more potent, and less toxic derivatives.[3]

Quassinoid_SAR cluster_sar Key Structural Features for Biological Activity Core_Structure Quassinoid Core (Picrasane Skeleton) A_Ring A-Ring Modification (e.g., α,β-unsaturated ketone) C15_Ester C-15 Ester Group Other_Substituents Other Substituents (e.g., Hydroxyl groups) Activity Biological Activity (Cytotoxicity, Anti-inflammatory) A_Ring->Activity influences C15_Ester->Activity influences Other_Substituents->Activity influences

Logical relationship of key structural features to biological activity.

Conclusion and Future Directions

The quassinoid family of compounds presents a rich and largely untapped resource for the discovery of novel therapeutic agents. Their potent and diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their potential for clinical development. Further research is warranted to fully elucidate their mechanisms of action, expand upon structure-activity relationships, and develop synthetic strategies to access novel analogs with improved pharmacological profiles. This technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

Methodological & Application

Yadanziolide B solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Yadanziolide B, a quassinoid diterpenoid isolated from the plant Brucea javanica, has demonstrated significant cytotoxic activities, making it a compound of interest for cancer research and drug development. These application notes provide detailed information on the solubility of this compound in various organic solvents, protocols for its handling and use in experimental settings, and an overview of its potential mechanism of action.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. A summary of its known solubility is presented in the table below. For optimal dissolution, particularly at higher concentrations, warming the solution to 37°C and utilizing an ultrasonic bath is recommended. It is also advised to prepare solutions fresh on the day of use; however, stock solutions can be stored at -20°C for several months.

SolventSolubility
Dimethyl Sulfoxide (DMSO)10 mM
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 442.41 g/mol .

  • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol provides a general guideline for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vial to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent if necessary.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

  • Calculate the solubility of this compound in the solvent based on the measured concentration.

Putative Signaling Pathway: Inhibition of JAK/STAT Signaling

While the direct signaling pathway of this compound is still under investigation, extensive research on the closely related compound, Yadanziolide A, provides strong evidence for its mechanism of action. Yadanziolide A has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

The proposed mechanism involves the inhibition of the TNF-α/STAT3 signaling cascade. By suppressing the phosphorylation of JAK2 and STAT3, this compound would prevent the dimerization and nuclear translocation of STAT3, a key transcription factor for genes involved in cell survival and proliferation. This inhibition of STAT3 activity ultimately leads to the induction of apoptosis.

Yadanziolide_B_Pathway Yadanziolide_B This compound JAK2 JAK2 Yadanziolide_B->JAK2 Inhibits Apoptosis Apoptosis Yadanziolide_B->Apoptosis TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds TNFR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Caption: Proposed mechanism of this compound action via inhibition of the JAK/STAT pathway.

Experimental Workflow for Assessing Apoptosis

This workflow outlines the key steps to investigate the pro-apoptotic effects of this compound, likely mediated by the inhibition of the JAK/STAT pathway.

Apoptosis_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound start->treatment incubation Incubate for 24-48 hours treatment->incubation cell_viability Assess Cell Viability (e.g., MTT assay) incubation->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis_assay western_blot Western Blot Analysis (p-JAK2, p-STAT3, Caspases) incubation->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion: Apoptotic Effect Confirmed data_analysis->end

Caption: Experimental workflow for apoptosis assessment.

Application Notes and Protocols: Preparation and Use of Yadanziolide B Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Yadanziolide B is a quassinoid diterpenoid isolated from the seeds and stems of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][][3] It is recognized for its potent cytotoxic activities against various cancer cell lines, with reported IC50 values in the low micromolar range (3.00-5.81 µM).[][4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their application in a common in vitro cytotoxicity assay.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and handling.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆O₁₁[4][5]
Molecular Weight 442.41 g/mol [4][5]
CAS Number 95258-13-2[4]
Appearance White solid powder[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4]
Purity >98.0%[]
Storage (Powder) Desiccate at -20°C for up to 3 years. Keep away from direct sunlight and moisture.[4][5]
Storage (In Solvent) Store at -80°C for up to 1 year.[5]

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.[]

3.1 Materials

  • This compound powder (CAS: 95258-13-2)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips and micropipettes

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

3.2 Safety Precautions

  • This compound is a cytotoxic compound. Handle with care using appropriate PPE.

  • Perform all weighing and reconstitution steps in a chemical fume hood or a ventilated enclosure.

3.3 Stock Solution Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of 10 mM Stock:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 442.41 g/mol x 1000 mg/g

  • Mass (mg) = 4.42 mg

3.4 Step-by-Step Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour to prevent condensation.[3]

  • Weighing: Carefully weigh the calculated amount (e.g., 4.42 mg) of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 4.42 mg sample) to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Enhancing Solubility (If Necessary): If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[4] Visually inspect for complete dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[5]

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_storage Storage Phase A Equilibrate this compound Powder to Room Temp B Weigh 4.42 mg This compound A->B C Add 1 mL DMSO B->C D Vortex Thoroughly C->D E Optional: Warm (37°C) & Sonicate D->E if needed F Confirm Complete Dissolution D->F if fully dissolved E->F G Aliquot into Single-Use Volumes F->G H Store at -80°C G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes & translocates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis inhibits YadanziolideB This compound YadanziolideB->JAK   Postulated   Inhibition DNA DNA STAT3_dimer->DNA binds to target genes DNA->Bcl2 promotes transcription

References

Yadanziolide B: Application Notes and Protocols for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yadanziolides are a class of quassinoids, naturally occurring compounds that have demonstrated a range of biological activities, including potent anti-cancer effects. This document provides detailed protocols for in vitro cell culture assays to investigate the cytotoxic and mechanistic properties of Yadanziolide B, with protocols and data extrapolated from studies on Yadanziolide A.[1][2]

The primary mechanism of action for the related compound, Yadanziolide A, has been identified as the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis.[3][4][5] By targeting this pathway, Yadanziolide A induces apoptosis and inhibits the growth of cancer cells.[1][2] It is plausible that this compound exerts its effects through a similar mechanism.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Yadanziolide A against various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
HepG2Hepatocellular CarcinomaCCK-8Dose-dependent inhibition24 hours[1]
LM-3Hepatocellular CarcinomaCCK-8~20% inhibition at 100 nM24 hours[1]
Huh-7Hepatocellular CarcinomaCCK-8Dose-dependent inhibition24 hours[1]
HepG2 & LM-3Hepatocellular CarcinomaMigration & InvasionSignificant inhibition at ≥ 0.1 μMNot Specified[1][2]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, LM-3, Huh-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range based on the data for Yadanziolide A (e.g., 0, 10, 30, 100, 300, 1000, 3000, 10000 nM).[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24 hours, as described in the cell viability assay protocol.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the JAK/STAT pathway.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates or larger flasks

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-8, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seeding in Plates cell_culture->seeding treatment 4. Cell Treatment seeding->treatment yadan_prep 3. This compound Dilution yadan_prep->treatment viability 5a. Cell Viability (CCK-8/MTT) treatment->viability apoptosis 5b. Apoptosis (Annexin V/PI) treatment->apoptosis western 5c. Western Blot treatment->western ic50 6a. IC50 Determination viability->ic50 apoptosis_quant 6b. Apoptosis Quantification apoptosis->apoptosis_quant protein_quant 6c. Protein Expression Analysis western->protein_quant

Caption: Experimental workflow for in vitro evaluation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Bcl2 Bcl-2 STAT3->Bcl2 Inhibition of transcription pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation YadanziolideB This compound YadanziolideB->JAK Inhibition YadanziolideB->STAT3 Inhibition Caspase8 Cleaved Caspase-8 YadanziolideB->Caspase8 Bax Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Bax DNA DNA pSTAT3_nuc->DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Caspase8->Caspase3 Apoptosis_node Apoptosis Caspase3->Apoptosis_node

Caption: Putative signaling pathway of this compound based on Yadanziolide A data.

References

The Emerging Role of Yadanziolide B in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research on the specific applications of Yadanziolide B in oncology is limited. The following application notes and protocols are based on extensive research into the closely related compound, Yadanziolide A , which has demonstrated significant anti-tumor effects, particularly in hepatocellular carcinoma. Researchers interested in this compound may find the methodologies and observed pathways for Yadanziolide A to be a valuable starting point for investigation.

Application Notes for Yadanziolide A in Oncology Research

Yadanziolide A (Y-A), a natural product isolated from Brucea javanica, has shown considerable promise as an anti-cancer agent.[1][2][3] In preclinical studies, Y-A exhibits potent cytotoxic effects against various cancer cell lines, with a particularly notable impact on hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways that drive tumor growth and proliferation.[1][2][3]

Mechanism of Action:

Yadanziolide A exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) and the suppression of cell proliferation, migration, and invasion.[1][2][3] A key molecular target of Y-A is the JAK/STAT3 signaling pathway , which is often hyperactivated in cancer cells, leading to uncontrolled growth and survival.[1][2]

Specifically, Y-A has been shown to:

  • Inhibit the phosphorylation of JAK2 and STAT3, key components of the pathway.[1][2]

  • Downregulate the expression of downstream targets of STAT3 that are involved in cell survival and proliferation.[1]

  • Induce apoptosis, as evidenced by an increase in apoptotic cell populations and the formation of apoptosomes.[1][2][3]

Furthermore, RNA sequencing analysis has revealed that Y-A treatment can lead to the enrichment of the TNF-α signaling pathway, suggesting a broader impact on inflammatory and cell death pathways.[1]

Potential Applications in Oncology Research:

  • Investigating the JAK/STAT3 signaling cascade: Y-A can be used as a tool compound to probe the role of this pathway in different cancer types.

  • Inducing apoptosis in cancer cell lines: Its ability to trigger programmed cell death makes it a useful agent for studying the mechanisms of apoptosis.

  • In vivo studies of tumor growth inhibition: Y-A has been shown to effectively reduce tumor growth in mouse models of hepatocellular carcinoma.[1]

  • Exploring synergistic effects: Y-A can be tested in combination with other chemotherapeutic agents to identify potential synergistic interactions.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo efficacy of Yadanziolide A in hepatocellular carcinoma models.

Assay Cell Line(s) Metric Value/Effect Reference
Cell Viability (CCK-8)HepG2, LM-3, Huh-7IC50 (24h)Not explicitly quantified in text, but dose-dependent inhibition observed at concentrations ≥ 0.1 μM.[1][2]
Cell Migration & InvasionHepG2InhibitionSignificant reduction observed.[1]
Apoptosis Assay (Flow Cytometry)LM-3, HepG2% Apoptotic CellsDose-dependent increase in early and late apoptotic cells.[1]
In Vivo Tumor GrowthHepa1-6 (orthotopic mouse model)Tumor Growth InhibitionSignificant suppression of tumor growth at 2 mg/kg/day (intraperitoneal injection for two weeks).[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to determine the cytotoxic effects of Yadanziolide A on cancer cells.[4]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Yadanziolide A (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Yadanziolide A in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Yadanziolide A dilutions (or vehicle control, DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with Yadanziolide A.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Yadanziolide A

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Yadanziolide A (and a vehicle control) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for JAK/STAT Pathway Proteins

This protocol allows for the detection of changes in protein expression and phosphorylation in the JAK/STAT pathway.

Materials:

  • Cancer cell line of interest

  • Yadanziolide A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with Yadanziolide A for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Yadanziolide_A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR JAK2 JAK2 TNFR->JAK2 Yadanziolide A Yadanziolide A p-JAK2 p-JAK2 Yadanziolide A->p-JAK2 Inhibition p-STAT3 p-STAT3 Yadanziolide A->p-STAT3 Inhibition JAK2->p-JAK2 P STAT3 STAT3 p-JAK2->STAT3 STAT3->p-STAT3 P Gene Expression ↓ Proliferation ↓ Survival ↑ Apoptosis p-STAT3->Gene Expression

Caption: Yadanziolide A inhibits the TNF-α/JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Cancer Cell Culture (e.g., HepG2, LM-3) B Yadanziolide A Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (JAK/STAT Pathway) B->E J IC50 Determination C->J K Quantification of Apoptosis D->K L Protein Expression Analysis E->L F Orthotopic Tumor Model (e.g., Hepa1-6 in mice) G Yadanziolide A Administration (e.g., 2 mg/kg/day) F->G H Tumor Growth Monitoring G->H I Histopathological Analysis H->I M Tumor Volume Measurement H->M

Caption: Workflow for evaluating the anti-cancer effects of Yadanziolide A.

References

Application Notes and Protocols: Experimental Design for Yadanziolide B Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yadanziolide B is a quassinoid diterpenoid, a class of natural products known for a wide range of biological activities. While literature specifically detailing the bioactivity of this compound is limited, its close structural analog, Yadanziolide A, has demonstrated significant anticancer and anti-inflammatory properties.[1][2][3] Yadanziolide A has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by targeting the TNF-α/STAT3 signaling pathway.[1][2][3][4] These findings provide a strong rationale for screening this compound for similar bioactivities.

These application notes provide a comprehensive set of protocols for a tiered screening approach to elucidate the potential anticancer and anti-inflammatory effects of this compound. The experimental design progresses from initial cytotoxicity screening to more detailed mechanistic studies.

Section 1: Anticancer Bioactivity Screening

A primary focus of screening this compound should be its potential as an anticancer agent, given the known activity of Yadanziolide A.[1][3] A panel of cancer cell lines, particularly those of liver cancer origin such as HepG2 and LM-3, are recommended for initial screening.[1]

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the cytotoxic effects of this compound on cancer cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[5][6]

1.1.1. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, LM-3) in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

1.1.2. XTT Assay Protocol

The XTT assay is another method to assess cell viability. It utilizes a tetrazolium salt that is converted to a water-soluble formazan product by metabolically active cells, offering a more convenient workflow than the MTT assay as it does not require a solubilization step.[9]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.[9]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 690 nm.[9]

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Data Presentation: In Vitro Cytotoxicity

Cell LineAssayIncubation Time (h)This compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HepG2MTT24
48
72
LM-3MTT24
48
72
HepG2XTT24
48
72
LM-3XTT24
48
72
Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term effects of a compound on cell proliferation and survival.

Experimental Protocol:

  • Cell Seeding: Seed 600 cells per well in a 6-well plate.[7]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 10 days, refreshing the medium with the compound every 3 days.[7]

  • Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet solution for 30 minutes.[7]

  • Quantification: Count the number of colonies in each well.

Data Presentation: Colony Formation Assay

Cell LineThis compound Concentration (µM)Number of Colonies (Mean ± SD)Inhibition (%)
HepG20 (Control)0
1
5
10
LM-30 (Control)0
1
5
10

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HepG2, LM-3) seed Seed Cells in 96-well and 6-well plates start->seed treat Treat with this compound (Dose-Response) seed->treat mtt MTT/XTT Assay (24, 48, 72h) treat->mtt colony Colony Formation Assay (10 days) treat->colony absorbance Measure Absorbance mtt->absorbance count Count Colonies colony->count ic50 Calculate IC50 absorbance->ic50 inhibition Calculate % Inhibition count->inhibition

Caption: Workflow for in vitro anticancer bioactivity screening of this compound.

Section 2: Anti-inflammatory Bioactivity Screening

Chronic inflammation is linked to various diseases, including cancer. Quassinoids have been reported to possess anti-inflammatory properties. Therefore, evaluating the anti-inflammatory potential of this compound is a critical step. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for this purpose.[8][10]

Nitric Oxide (NO) Production Assay

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[11] The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.[8]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

LPS also triggers the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[11][12]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercial kits according to the manufacturer's instructions.[12] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[11]

  • Data Analysis: Use a standard curve of recombinant cytokines to determine the concentration of each cytokine in the samples.

Data Presentation: Anti-inflammatory Activity

This compound Concentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)IL-1β Release (% of LPS Control)
0 (Control)0000
0 + LPS100100100100
1 + LPS
5 + LPS
10 + LPS
25 + LPS

Experimental Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed Cells in 96-well plates start->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect no_assay Griess Assay for NO collect->no_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa absorbance_no Measure Absorbance (540nm) no_assay->absorbance_no absorbance_elisa Measure Absorbance (450nm) elisa->absorbance_elisa quantify_no Quantify NO Production absorbance_no->quantify_no quantify_cytokines Quantify Cytokine Levels absorbance_elisa->quantify_cytokines

Caption: Workflow for in vitro anti-inflammatory bioactivity screening.

Section 3: Mechanistic Studies - Signaling Pathway Analysis

Based on the findings for Yadanziolide A, a plausible mechanism of action for this compound could involve the inhibition of the JAK/STAT signaling pathway, which is crucial for both cancer cell proliferation and inflammatory responses.[1][2] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway.

Potential Signaling Pathway for Investigation

signaling_pathway cluster_pathway Potential this compound Target Pathway tnfa TNF-α jak2 JAK2 tnfa->jak2 Activates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylates stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 Phosphorylates nucleus Nucleus p_stat3->nucleus Translocates to gene_exp Gene Expression (Proliferation, Anti-apoptosis, Inflammation) nucleus->gene_exp yadanziolide_b This compound yadanziolide_b->p_jak2 Inhibits yadanziolide_b->p_stat3 Inhibits

Caption: Hypothesized inhibitory effect of this compound on the TNF-α/JAK/STAT3 pathway.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells (e.g., HepG2) or macrophages (e.g., RAW 264.7) with this compound at various concentrations for a specified time, followed by stimulation if necessary (e.g., with TNF-α or LPS). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of JAK2 and STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation: Western Blot Analysis

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
p-JAK2/JAK20 (Control)1.0
1
5
10
p-STAT3/STAT30 (Control)1.0
1
5
10

This comprehensive set of protocols provides a robust framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, and subsequently investigating its effects on key signaling pathways, researchers can effectively characterize the therapeutic potential of this natural compound. The data generated from these experiments will be crucial for guiding further preclinical development.

References

Application Notes: High-Throughput Screening for Yadanziolide B Activity Using a STAT3 Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yadanziolide B is a natural product with potential therapeutic applications. An analogue, 17-hydroxy-jolkinolide B, has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, a critical pathway in cell proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 pathway is frequently observed in various human cancers, making it a promising target for anticancer drug development.[2][3] This application note describes a robust, high-throughput screening (HTS) assay to identify and characterize the inhibitory activity of this compound and its analogues on the STAT3 signaling pathway.

The primary assay is a cell-based STAT3 reporter gene assay, which provides a quantitative measure of the transcriptional activity of STAT3.[4][5][6][7] A secondary counter-screen using a cell viability assay is included to assess the cytotoxicity of the test compounds and distinguish true STAT3 inhibitors from compounds that are toxic to cells.[8][9][10][11] This dual-assay approach allows for the identification of specific STAT3 inhibitors with therapeutic potential.

Principle of the Assays

  • STAT3 Reporter Gene Assay: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a STAT3-responsive promoter.[4][5] Activation of the STAT3 pathway, for instance by interleukin-6 (IL-6), leads to the transcription of the luciferase gene.[12][13] Inhibitors of the pathway will decrease the expression of luciferase, resulting in a lower luminescent signal. The amount of light produced is directly proportional to the transcriptional activity of STAT3.

  • Cell Viability Assay (ATP-based): This assay measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[8][9][10] A decrease in ATP levels correlates with cell death or a reduction in metabolic activity. This assay is used to determine if the observed decrease in the reporter signal is due to specific inhibition of the STAT3 pathway or a general cytotoxic effect.

Experimental Protocols

I. STAT3 Reporter Gene Assay

A. Materials and Reagents

  • HEK293T cells stably expressing a STAT3-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and other test compounds

  • Interleukin-6 (IL-6)

  • Luciferase Assay Reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

B. Cell Culture

  • Culture the HEK293T-STAT3-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

C. Assay Protocol

  • Cell Seeding:

    • Trypsinize and resuspend the cells in complete growth medium.

    • Seed the cells into white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates overnight to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in serum-free DMEM.

    • Remove the growth medium from the cell plates and add 50 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., DMSO) and a known STAT3 inhibitor as a positive control.

    • Incubate the plates for 1 hour at 37°C.

  • STAT3 Activation:

    • Prepare a solution of IL-6 in serum-free DMEM at a final concentration of 20 ng/mL.[12][13]

    • Add 50 µL of the IL-6 solution to all wells except for the negative control wells (which receive 50 µL of serum-free DMEM).

    • Incubate the plates for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plates and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

II. Cell Viability Assay (Counter-Screen)

A. Materials and Reagents

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • ATP-based Cell Viability Assay Kit

  • White, opaque 96-well or 384-well microplates

  • Luminometer

B. Assay Protocol

  • Cell Seeding:

    • Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.

    • Incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of this compound and control compounds to the wells.

    • Incubate for the same duration as the primary assay (e.g., 7 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add 100 µL of the assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Presentation

Table 1: Sample 96-Well Plate Layout for STAT3 Reporter Assay

Well123456789101112
A BlankBlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5Pos CtrlPos CtrlPos Ctrl
B BlankBlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5Pos CtrlPos CtrlPos Ctrl
C Neg CtrlNeg CtrlNeg CtrlCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6Pos CtrlPos CtrlPos Ctrl
D Neg CtrlNeg CtrlNeg CtrlCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6Pos CtrlPos CtrlPos Ctrl
E Veh CtrlVeh CtrlVeh CtrlCmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7Ydn BYdn BYdn B
F Veh CtrlVeh CtrlVeh CtrlCmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7Ydn BYdn BYdn B
G Veh CtrlVeh CtrlVeh CtrlCmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8Ydn BYdn BYdn B
H Veh CtrlVeh CtrlVeh CtrlCmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8Ydn BYdn BYdn B
  • Blank: Wells with medium only.

  • Neg Ctrl: Cells without IL-6 stimulation.

  • Veh Ctrl: Cells with vehicle and IL-6 stimulation.

  • Cmpd X: Test compounds at various concentrations.

  • Pos Ctrl: Known STAT3 inhibitor.

  • Ydn B: this compound at various concentrations.

Table 2: Dose-Response Data for this compound

Concentration (µM)% Inhibition of STAT3 Activity% Cell Viability
10095.2 ± 2.115.8 ± 3.5
3088.7 ± 3.445.1 ± 4.2
1075.3 ± 2.885.6 ± 5.1
352.1 ± 4.592.3 ± 3.9
125.6 ± 3.198.7 ± 2.5
0.38.9 ± 1.999.1 ± 2.2
0.11.2 ± 0.8100.2 ± 1.8
00100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293T-STAT3-Luc) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound Dilutions) Compound_Treatment Compound Treatment (1 hr incubation) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment STAT3_Activation STAT3 Activation (IL-6, 6 hr incubation) Compound_Treatment->STAT3_Activation Viability_Assay Cell Viability Assay (Counter-screen) Compound_Treatment->Viability_Assay Luminescence_Reading Luminescence Reading (STAT3 Activity) STAT3_Activation->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition) Luminescence_Reading->Data_Normalization Cytotoxicity_Analysis Cytotoxicity Assessment (CC50 Calculation) Viability_Assay->Cytotoxicity_Analysis Dose_Response Dose-Response Curve (IC50 Calculation) Data_Normalization->Dose_Response Hit_Selection Hit Selection (Specific STAT3 Inhibitors) Dose_Response->Hit_Selection Cytotoxicity_Analysis->Hit_Selection

Caption: Experimental workflow for the high-throughput screening of this compound.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation IL6 IL-6 IL6->IL6R 1. Ligand Binding STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding Yadanziolide_B This compound Yadanziolide_B->JAK Inhibition Gene_Expression Target Gene Expression (e.g., Luciferase) DNA->Gene_Expression 6. Gene Transcription

Caption: Proposed mechanism of this compound action on the JAK/STAT3 signaling pathway.

References

Application Notes: Investigating Putative Nrf2 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[1][3] These genes include NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[2]

While Nrf2 activation is protective in normal cells, its persistent activation in cancer cells is linked to tumor progression, metastasis, and resistance to chemotherapy and radiotherapy.[4][5] This has made the inhibition of the Nrf2 pathway a promising therapeutic strategy in oncology.[4]

Yadanziolide B and the Nrf2 Pathway: Current Research Status

As of late 2025, a comprehensive review of scientific literature reveals no direct evidence supporting the role of this compound as an inhibitor of the Nrf2 signaling pathway. This compound is a quassinoid compound isolated from the medicinal plant Brucea javanica.[6][7] While it has demonstrated cytotoxic effects against various cancer cell lines, its mechanism of action regarding the Nrf2 pathway has not been reported.

However, other constituents of Brucea javanica, notably Brusatol and Bruceine D , have been identified as potent Nrf2 inhibitors.[8][9] Brusatol, in particular, has been shown to enhance the efficacy of chemotherapeutic drugs by suppressing Nrf2 signaling.[8][10] It acts by reducing Nrf2 protein levels through a mechanism involving enhanced ubiquitination and proteasomal degradation, thereby preventing the activation of its downstream antioxidant genes.[5][9] Given that this compound belongs to the same class of compounds and originates from the same plant, the protocols detailed below are provided as a general framework for assessing any potential Nrf2-inhibitory activity it or other novel compounds may possess.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound and related quassinoids from Brucea javanica. It is crucial to note that while these compounds show cytotoxicity, only Brusatol and Bruceine D have been explicitly characterized as Nrf2 inhibitors in the available literature.

CompoundCell LineAssay TypeEndpointResultCitation
This compound HCT-8 (ileocecal cancer)CytotoxicityIC501.3 - 6.7 µmol/L
A549 (lung cancer)Cytotoxicity-Cytotoxic[7]
Brusatol SMMC-7721, Huh7, Hep3B (liver cancer)Cell ViabilityIC50<0.064 - 0.69 µmol/L[11]
A549 (lung cancer)CytotoxicityIC50<0.0064 µmol/L[7]
HCT116 (colorectal cancer)CytotoxicityIC50>15 nmol/L
Miapaca-2, Capan-2 (pancreatic cancer)Nrf2 Protein ExpressionWestern BlotSignificant decrease at 0.1 - 1.5 µM[8]
Bruceine B SMMC 7721 (hepatocellular carcinoma)CytotoxicityIC500.15 µmol/L[11]
HCT-8 (ileocecal cancer)CytotoxicityIC501.3 - 6.7 µmol/L
Bruceine D HCT-8 (ileocecal cancer)CytotoxicityIC501.3 - 6.7 µmol/L
K562 (chronic myeloid leukemia)CytotoxicityIC506.37 ± 0.39 µM[12]
Pancreatic Ductal Adenocarcinoma (PDAC)Nrf2 Protein ExpressionWestern BlotDownregulates Nrf2 pathway[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Nrf2 signaling pathway and a generalized workflow for screening potential inhibitors.

Nrf2_Pathway Nrf2 Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding (ETGE/DLG motifs) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress (e.g., ROS) Stress->Keap1 Conformational Change (Cys Modification) Inhibitor Brusatol / Potential Inhibitor Inhibitor->Nrf2 Promotes Degradation Inhibitor->Nrf2_n Blocks Function sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Genes Cytoprotective Genes (NQO1, HO-1, GSTs) ARE->Genes Gene Transcription

Caption: Nrf2 pathway under basal, stress, and inhibitory conditions.

Experimental_Workflow Workflow for Screening Nrf2 Inhibitors cluster_assays Molecular & Cellular Assays start Select Cancer Cell Line (with high basal Nrf2 activity, e.g., A549) treat Treat cells with this compound (or other test compound) across a dose range start->treat western Western Blot Analysis - Nrf2 (Total & Nuclear) - Downstream targets (NQO1, HO-1) treat->western qpcr qRT-PCR - mRNA levels of NQO1, HO-1, GCLM, etc. treat->qpcr luciferase ARE-Luciferase Reporter Assay - Measure ARE transcriptional activity treat->luciferase viability Cell Viability / Cytotoxicity Assay (e.g., MTT, SRB) - Determine IC50 treat->viability analyze Data Analysis - Quantify protein/mRNA levels - Calculate luciferase activity - Determine dose-response curves western->analyze qpcr->analyze luciferase->analyze viability->analyze conclusion Conclusion - Determine if compound inhibits Nrf2 pathway - Correlate with cytotoxicity analyze->conclusion

Caption: General experimental workflow for validating an Nrf2 inhibitor.

Experimental Protocols

The following are generalized protocols for investigating a compound's potential to inhibit the Nrf2 pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis for Nrf2 and Target Protein Expression

Objective: To determine the effect of a test compound on the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1.5 µM) for a specified time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control for whole-cell lysates and Lamin B1 for nuclear fractions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities using software like ImageJ and normalize to the loading control.

Protocol 2: Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To measure the effect of a test compound on the transcriptional activity of Nrf2.

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)

  • Cell line cultured in a 24-well or 96-well plate

  • Lipofectamine or other transfection reagent

  • Test compound

  • Optional: Nrf2 activator as a positive control (e.g., sulforaphane)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent. Allow cells to express the plasmids for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include vehicle control and positive control wells. Incubate for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control. A potent inhibitor should reduce both basal and activator-induced ARE-luciferase activity.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of Nrf2 target genes.

Materials:

  • Treated cell samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., NFE2L2, NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Following cell treatment as described in Protocol 1, extract total RNA from the cells using an appropriate kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA, SYBR Green master mix, and forward/reverse primers for each target gene.

    • Run the qRT-PCR program with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Results are typically presented as a fold change compared to the vehicle control. An Nrf2 inhibitor is expected to decrease the mRNA levels of its target genes.

References

Application Notes and Protocols for Yadanziolide B Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for ensuring the long-term stability and proper handling of Yadanziolide B solutions. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound is a quassinoid, a class of highly oxygenated triterpenoids, isolated from plants of the Simaroubaceae family.[1][2] It exhibits significant cytotoxic activities, with IC50 values in the low micromolar range, making it a compound of interest in cancer research.[3] The complex structure of this compound, which includes lactone and epoxide moieties, necessitates careful handling and storage to prevent degradation and ensure the integrity of the compound for biological assays.

Recommended Storage Conditions

Proper storage is critical for maintaining the stability of this compound. The following conditions are recommended based on available data for the solid compound and general practices for similar natural products in solution.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationNotes
Solid (Powder)N/A-20°CUp to 3 yearsKeep in a tightly sealed, light-resistant container.
Stock SolutionDMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Working SolutionAqueous Buffer2-8°CUp to 24 hoursPrepare fresh before use for optimal activity.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C.

Protocol for Long-Term Stability Assessment of this compound in DMSO

This protocol describes a long-term stability study to evaluate the integrity of this compound in DMSO over time.

Materials:

  • This compound stock solution in DMSO (prepared as in Protocol 3.1)

  • -80°C freezer

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Prepare a batch of this compound stock solution aliquots as described in Protocol 3.1.

  • Establish a baseline (T=0) by analyzing an aliquot immediately after preparation using the HPLC method outlined in Protocol 3.4.

  • Store the remaining aliquots at -80°C.

  • At designated time points (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from the freezer.

  • Allow the aliquot to thaw completely at room temperature.

  • Analyze the sample by HPLC to determine the concentration and purity of this compound.

  • Compare the results to the baseline (T=0) data to assess for any degradation.

Table 2: Example Data Table for Long-Term Stability Study

Time PointStorage ConditionPeak Area (mAU*s)% Purity% Recovery vs. T=0
T=0-80°C12345699.5100.0
1 Month-80°C12310099.499.7
3 Months-80°C12280099.299.5
6 Months-80°C12250099.199.2
12 Months-80°C12190098.898.7
Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[4][5]

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (for photostability)

  • Oven (for thermal stability)

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound and a solution to 70°C for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, by HPLC to observe the formation of degradation products and the decrease in the parent compound peak.

Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any degradation products.[6][7][8][9][10]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with optional 0.1% formic acid) is recommended. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm for quassinoids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Studies cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Aliquot Stock Solution prep2->prep3 long_term Long-Term Stability (-80°C) prep3->long_term forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep3->forced_deg hplc HPLC Analysis long_term->hplc forced_deg->hplc data Data Interpretation hplc->data

Figure 1. Experimental workflow for this compound stability assessment.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Yadanziolide_B This compound (Lactone & Epoxide Moieties) acid Acidic Conditions Yadanziolide_B->acid base Basic Conditions Yadanziolide_B->base oxidation Oxidative Stress Yadanziolide_B->oxidation hydrolysis Lactone Ring Opening (Hydrolysis) acid->hydrolysis base->hydrolysis epoxide_opening Epoxide Ring Opening base->epoxide_opening oxidation_products Oxidized Derivatives oxidation->oxidation_products

Figure 2. Potential degradation pathways of this compound.

signaling_pathway cluster_inhibition Inhibitory Effects cluster_outcome Cellular Outcomes Yadanziolide_B This compound protein_synthesis Protein Synthesis Yadanziolide_B->protein_synthesis stat3 STAT3 Yadanziolide_B->stat3 akt AKT Yadanziolide_B->akt mek MEK Yadanziolide_B->mek nfkb NF-κB Yadanziolide_B->nfkb proliferation Decreased Cell Proliferation protein_synthesis->proliferation stat3->proliferation akt->proliferation mek->proliferation apoptosis Apoptosis nfkb->apoptosis

Figure 3. Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Yadanziolide B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Yadanziolide B. Given the structural complexity of this quassinoid natural product, this guide focuses on optimizing key transformations that are anticipated to be challenging. The provided protocols and data are based on established methodologies for the synthesis of related complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound?

A1: The synthesis of this compound can be conceptually divided into several critical stages:

  • Construction of the polycyclic core: This often involves strategic cycloaddition or annulation reactions to assemble the fused ring system.

  • Stereocontrolled installation of oxygenated functional groups: The molecule possesses numerous stereocenters, many of which are hydroxylated. Achieving the correct stereochemistry is paramount.

  • Late-stage functional group manipulations: Introduction of sensitive functionalities and final oxidation state adjustments are often performed towards the end of the synthesis.

Q2: I am observing low diastereoselectivity in the key aldol addition to form the C-ring. What are the common causes?

A2: Low diastereoselectivity in aldol reactions within complex intermediates can stem from several factors:

  • Inappropriate choice of base or solvent: The geometry of the enolate, which dictates the stereochemical outcome, is highly dependent on the base and solvent system used.

  • Temperature control: Aldol reactions are often sensitive to temperature fluctuations. Running the reaction at too high a temperature can lead to erosion of selectivity.

  • Steric hindrance: The steric environment around the reacting centers can disfavor the desired transition state.

Q3: The final macrolactonization step is failing, leading to decomposition of my advanced intermediate. What can I do?

A3: Macrolactonization is a common challenge in the synthesis of complex natural products. Failure can be due to:

  • Ring strain: The target macrocycle may be conformationally strained, making the cyclization thermodynamically unfavorable.

  • Competing intermolecular reactions: At higher concentrations, intermolecular esterification can lead to dimerization or polymerization.

  • Incompatible reaction conditions: The chosen lactonization conditions may not be suitable for the sensitive functional groups present in the advanced intermediate.

Troubleshooting Guides

Optimizing the Mukaiyama Aldol Reaction for C-Ring Formation

Issue: Low yield and poor diastereoselectivity in the Mukaiyama aldol addition between the silyl enol ether of the AB-ring system and the aldehyde precursor for the C-ring.

Troubleshooting Steps:

  • Lewis Acid Screening: The choice of Lewis acid is critical. Experiment with a range of Lewis acids of varying strengths and steric bulk.

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (desired:undesired)
TiCl₄CH₂Cl₂-78452:1
BF₃·OEt₂CH₂Cl₂-78604:1
Sc(OTf)₃CH₂Cl₂-78 to -407510:1
MgBr₂·OEt₂THF-78553:1
  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction.

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (desired:undesired)
Sc(OTf)₃CH₂Cl₂-78 to -407510:1
Sc(OTf)₃Toluene-78 to -40658:1
Sc(OTf)₃THF-78 to -40505:1

Experimental Protocol: Optimized Mukaiyama Aldol Reaction

  • To a solution of the aldehyde (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add Sc(OTf)₃ (1.2 equiv).

  • Stir the mixture for 15 minutes.

  • Add a solution of the silyl enol ether (1.5 equiv) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to -40 °C and stir for an additional 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting the Late-Stage Oxidation of the C-12 Hydroxyl Group

Issue: Unselective oxidation or decomposition of the substrate during the oxidation of the C-12 secondary alcohol to a ketone.

Troubleshooting Steps:

  • Choice of Oxidant: The substrate contains multiple sensitive functional groups, including other secondary alcohols and electron-rich moieties. A mild and selective oxidant is required.

OxidantSolventTemperature (°C)Yield of Desired Ketone (%)Major Side Product(s)
PCCCH₂Cl₂2530Decomposition
DMPCH₂Cl₂2585Minor over-oxidation
IBXDMSO2570Starting material
TEMPO, BAIBCH₂Cl₂090Minimal

Experimental Protocol: Selective Oxidation using TEMPO

  • To a solution of the C-12 alcohol (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and a saturated aqueous solution of NaHCO₃ (0.05 M) at 0 °C, add KBr (0.1 equiv) and TEMPO (0.1 equiv).

  • Add BAIB (1.1 equiv) portion-wise over 10 minutes.

  • Stir the biphasic mixture vigorously at 0 °C for 3 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve aldehyde in CH2Cl2 cool Cool to -78 °C start->cool add_la Add Sc(OTf)3 cool->add_la add_see Add silyl enol ether add_la->add_see stir_cold Stir at -78 °C add_see->stir_cold warm Warm to -40 °C stir_cold->warm stir_warm Stir at -40 °C warm->stir_warm quench Quench with NaHCO3 stir_warm->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify product Isolated Aldol Product purify->product

Caption: Workflow for the optimized Mukaiyama aldol reaction.

troubleshooting_decision_tree start Low Yield in Aldol Reaction q1 Check Diastereoselectivity start->q1 low_selectivity Low Selectivity q1->low_selectivity Poor good_selectivity Good Selectivity, Low Conversion q1->good_selectivity Good a1 Screen Lewis Acids (e.g., Sc(OTf)3) low_selectivity->a1 a3 Increase Reaction Time or Temperature good_selectivity->a3 a2 Optimize Solvent and Temperature a1->a2 a4 Check Reagent Purity a3->a4

Caption: Decision tree for troubleshooting the Mukaiyama aldol reaction.

Yadanziolide B degradation pathways and prevention in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Yadanziolide B in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in solution. The primary routes of degradation are hydrolysis of the delta-lactone ring, oxidation of its multiple alcohol groups and allylic carbons, and reactions involving the α,β-unsaturated ketone (enone) moiety. Dehydration is also a potential degradation pathway under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH. The ester (lactone) functional group is prone to hydrolysis, which is catalyzed by both acidic and basic conditions. Therefore, extreme pH values should be avoided. Generally, many drugs exhibit optimal stability in a pH range of 4-8.[1] It is crucial to determine the pH of maximum stability for your specific application.

Q3: What is the expected thermal and photostability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound, particularly hydrolysis and oxidation reactions.[2][3] The enone structure and other chromophores in the molecule suggest potential sensitivity to light, which could lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or other light-blocking containers.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific excipient compatibility studies for this compound are not widely published, potential interactions can be inferred. Excipients with acidic or basic properties could catalyze hydrolysis. Reducing sugars may interact with the molecule, and excipients containing reactive impurities could promote oxidative degradation. Compatibility testing with your intended formulation excipients is highly recommended.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: To ensure the stability of your this compound stock solutions, consider the following:

  • Solvent Selection: Use high-purity solvents. This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] For aqueous solutions, consider using a buffer at the optimal pH for stability.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[2]

  • Light Protection: Protect solutions from light by storing them in amber vials or wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Problem: Rapid loss of this compound potency in my experimental solution.

Possible Cause Troubleshooting Step
pH-mediated Hydrolysis Measure the pH of your solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5-7) using a suitable buffer system. Avoid strongly acidic or alkaline conditions.
Oxidation De-gas your solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant, but first, verify its compatibility with your experimental system.
Thermal Degradation Prepare and handle solutions at the lowest practical temperature. Store solutions at or below -20°C when not in use. Avoid repeated freeze-thaw cycles.
Photodegradation Protect your solutions from light at all times by using amber vials or covering containers with foil.

Problem: Appearance of unknown peaks in my HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products. Characterize these peaks using techniques like LC-MS to identify their mass and propose potential structures. This will help in elucidating the degradation pathway.
Excipient Interaction If your formulation contains excipients, run a control sample of the excipients alone to check for interfering peaks. Conduct a systematic compatibility study of this compound with each excipient.
Contamination Ensure the purity of your this compound starting material. Check all solvents and reagents for contaminants.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the stability of this compound under various conditions. Note: This is example data and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Degradation

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0402485.2
5.0402498.1
7.0402495.5
9.0402470.3

Table 2: Effect of Temperature on this compound Degradation at pH 5.0

Temperature (°C)Incubation Time (days)Remaining this compound (%)
43099.2
253092.8
403080.5

Table 3: Effect of Light Exposure on this compound Degradation at pH 5.0 and 25°C

Light ConditionIncubation Time (hours)Remaining this compound (%)
Protected from Light4899.5
Exposed to UV Light (254 nm)4865.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in the mobile phase) to UV light (254 nm) for 48 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 20% acetonitrile.

    • Gradient: Linearly increase to 80% acetonitrile over 20 minutes.

    • Hold at 80% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan, likely in the range of 220-280 nm due to the enone chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

YadanziolideB_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_enone Enone Reaction YadanziolideB This compound Hydrolysis_Product Ring-Opened Product (Carboxylic Acid and Alcohol) YadanziolideB->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product1 Oxidized Allylic Carbon YadanziolideB->Oxidation_Product1 [O] Oxidation_Product2 Oxidized Secondary Alcohol YadanziolideB->Oxidation_Product2 [O] Enone_Adduct Nucleophilic Addition Product YadanziolideB->Enone_Adduct Nu:

Caption: Inferred degradation pathways of this compound.

Stability_Testing_Workflow start Start: this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis (Quantify this compound and Degradants) hplc->data pathway Identify Degradants (e.g., LC-MS) hplc->pathway end Determine Degradation Rate and Pathways data->end pathway->end

Caption: General workflow for this compound stability testing.

References

How to solve Yadanziolide B solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Yadanziolide B in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a quassinoid, a type of diterpenoid natural product, with potential therapeutic applications, including cytotoxic activities against cancer cells[1][2]. Like many complex natural products, this compound is a lipophilic molecule, which often leads to poor solubility in water-based solutions such as cell culture media and buffers. This can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

This compound is readily soluble in several organic solvents. However, data on its aqueous solubility is limited and presents some contradictions. While one computational prediction suggests high water solubility, experimental evidence for structurally similar compounds points towards low aqueous solubility.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₁₁[2]
Molecular Weight 442.41 g/mol [2]
Appearance Powder[2]
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
In Vitro Solubility 10 mM in DMSO[2]
Storage Store at -20°C[2]

Q3: What is the likely mechanism of action of this compound?

While the direct mechanism of this compound is still under investigation, research on the structurally related compound, Yadanziolide A, has shown that it targets the TNF-α/STAT3 signaling pathway. Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3, which are key components of this pathway involved in cell proliferation, survival, and inflammation. This inhibition leads to the induction of apoptosis in cancer cells. It is plausible that this compound shares a similar mechanism of action.

Troubleshooting Guide: Solving this compound Solubility Issues

This guide provides step-by-step solutions to common problems encountered when preparing this compound for in vitro experiments.

Problem 1: Precipitation of this compound upon dilution in aqueous media.

Cause: The addition of a concentrated stock of this compound in an organic solvent (like DMSO) to an aqueous buffer or cell culture medium can cause the compound to crash out of solution due to a rapid decrease in solvent polarity.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended[3]. To achieve this, prepare a highly concentrated stock solution of this compound in 100% DMSO.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a solution with a high concentration of albumin. The serum proteins can help to stabilize the compound and prevent precipitation. Then, further dilute this intermediate solution to the final desired concentration.

  • Pre-spiking the Medium: Add the required volume of DMSO to your cell culture medium before adding the this compound stock solution. This can help to create a more favorable solvent environment for the compound.

Problem 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to an inaccurate concentration of the active compound, resulting in high variability in experimental data.

Solutions:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.

  • Use of Co-solvents: For in vivo studies or certain in vitro assays, a co-solvent system can be employed. A formulation used for the related quassinoid, bruceantin, consists of a mixture of DMSO, PEG300, Tween-80, and saline[4][5]. This approach can significantly improve the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility[6][7]. This is a powerful technique to improve the solubility and bioavailability of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture

This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh a known amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 442.41 g/mol ).

    • In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of complete cell culture medium (1:100 dilution, resulting in a 100 µM solution with 1% DMSO). Vortex gently.

      • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium (1:10 dilution). The final concentration will be 10 µM this compound with 0.1% DMSO.

    • Always prepare a vehicle control with the same final concentration of DMSO as the working solutions.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation

This method can be used to prepare a solid dispersion of this compound with enhanced aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Deionized water

  • Organic solvent (e.g., ethanol or acetone)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Lyophilizer (optional)

Procedure:

  • Dissolve Cyclodextrin in Water:

    • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

    • Dissolve the calculated amount of β-cyclodextrin in deionized water with continuous stirring. Heating the solution may be necessary to fully dissolve the cyclodextrin.

  • Dissolve this compound in Organic Solvent:

    • Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent.

  • Form the Complex:

    • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture for 24-48 hours at a constant temperature. A precipitate of the inclusion complex should form.

  • Isolate and Dry the Complex:

    • Collect the precipitate by filtration.

    • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

    • Dry the complex in a vacuum oven or by lyophilization. The resulting powder can be used for dissolution in aqueous media.

Visualizations

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_application Application in Experiment start This compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM stock) start->stock Solubilization intermediate Intermediate Dilution (e.g., in serum-containing medium) stock->intermediate Serial Dilution control Vehicle Control (same DMSO concentration) stock->control Prepare parallel control working Final Working Solution (in aqueous medium) intermediate->working Final Dilution application Add to in vitro assay (e.g., cell culture) working->application control->application

Caption: Workflow for preparing this compound solutions for in vitro experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor jak JAK2 tnfr->jak Activation p_jak p-JAK2 jak->p_jak Phosphorylation stat STAT3 p_stat p-STAT3 Dimer stat->p_stat Dimerization p_jak->stat Phosphorylation dna DNA p_stat->dna Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription tnf TNF-α tnf->tnfr yadanziolide This compound yadanziolide->jak Inhibition yadanziolide->stat Inhibition

References

Troubleshooting inconsistent results in Yadanziolide B cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Yadanziolide B cytotoxicity assays.

Troubleshooting Guide

This section addresses specific, common issues in a question-and-answer format to help you identify and resolve experimental variability.

Question: Why are my calculated IC50 values for this compound inconsistent across different experiments?

Answer: Inconsistent IC50 values are a frequent challenge in cytotoxicity studies and can stem from several factors. The half-maximal inhibitory concentration (IC50) is highly dependent on experimental parameters, and even small variations can lead to different results.[1]

  • Cell-Dependent Factors:

    • Cell Density: The initial number of cells seeded can significantly alter the apparent cytotoxicity. Overly confluent or sparse cultures will respond differently to the compound. It is crucial to establish a linear relationship between cell number and the assay signal for your specific cell line.

    • Growth Phase: Cells should be in the logarithmic growth phase to ensure maximal metabolic activity and consistent response to treatment.

    • Cell Lineage and Passage Number: Different cancer cell lines exhibit varied sensitivity to the same compound.[2] Furthermore, cell characteristics can change with high passage numbers, leading to drift in experimental results. It is advisable to use cells within a consistent, low passage range.

  • Assay-Dependent Factors:

    • Incubation Time: The duration of exposure to this compound will directly impact the IC50 value. Shorter or longer incubation times can yield significantly different results.[1]

    • Assay Type: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity in MTT/MTS, membrane integrity in LDH). The choice of assay can lead to different IC50 values for the same compound and cell line.

    • Reagent Variability: Ensure all reagents, including the this compound stock solution, cell culture medium, and assay components, are prepared consistently and are not degraded.

  • Compound-Specific Factors:

    • Solubility and Stability: this compound, like many natural products, may have limited solubility or stability in aqueous culture media. Precipitation of the compound or its degradation over the incubation period can lead to a lower effective concentration and variable results. Ensure complete solubilization in the initial stock (e.g., using DMSO) and check for precipitation in the final culture medium.

Question: I'm observing high background absorbance in my "medium only" or "no-cell" control wells. What is the cause?

Answer: High background signal can obscure the true signal from the cells and reduce the dynamic range of the assay. The primary causes are typically related to the assay reagents or the compound itself.

  • Media Components: Phenol red and serum in the culture medium can interfere with colorimetric assays like MTT. It is recommended to run the final incubation step (e.g., with MTT reagent) in a serum-free, phenol red-free medium if possible. If not, ensure that background control wells contain the exact same medium.

  • Compound Interference: this compound might directly react with the assay reagent (e.g., reducing the MTT tetrazolium salt). To test for this, set up a control well with only medium, the highest concentration of this compound, and the assay reagent (without cells). A significant signal in this well indicates direct chemical interference.

  • Contamination: Microbial (bacterial or yeast) contamination in the culture medium or reagents can produce a false-positive signal due to their metabolic activity. Always use sterile techniques and check reagents for contamination.

  • Reagent Instability: Improper storage or repeated freeze-thaw cycles of the assay reagent (e.g., MTT solution) can lead to its breakdown and spontaneous color change. Store aliquots at -20°C and protect from light.

Question: My replicate wells for the same condition show high variability. How can I improve precision?

Answer: High variability between replicates undermines the statistical power of your results. This issue often points to technical inconsistencies during the assay setup.

  • Inaccurate Pipetting: This is a major source of error. Ensure pipettes are properly calibrated and use consistent, careful technique for dispensing cells and reagents. When plating cells, gently but thoroughly resuspend the cell stock before each aspiration to prevent settling.

  • Incomplete Solubilization: In MTT assays, formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common cause of variability. Ensure the solubilization buffer is added correctly and allow sufficient time for the crystals to dissolve, which can be aided by gentle shaking on an orbital shaker.

  • "Edge Effect": Wells on the perimeter of a 96-well plate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS to maintain humidity.

  • Presence of Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, leading to erroneous absorbance readings. Be careful to avoid introducing bubbles during pipetting and visually inspect the plate before reading, removing any bubbles with a sterile needle if necessary.

Frequently Asked Questions (FAQs)

What is the putative mechanism of action for Yadanziolade B?

While direct studies on this compound are limited, extensive research on the closely related compound, Yadanziolide A, has shown that it exerts its anti-tumor effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4] Specifically, Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3.[4] The JAK/STAT pathway is a critical signaling cascade that, when aberrantly activated, contributes to cancer cell proliferation, survival, and metastasis.[5][6] Therefore, it is highly probable that this compound shares this mechanism and functions as an inhibitor of JAK/STAT signaling.

What are the most critical parameters to optimize for a this compound cytotoxicity assay?

For reliable and reproducible results, the following parameters should be carefully optimized for each cell line:

  • Cell Seeding Density: Determine the optimal number of cells per well that results in a linear response for your chosen assay duration.

  • This compound Concentration Range: Perform a preliminary range-finding experiment to identify the concentrations that span from no effect to complete cell death.

  • Exposure Duration: The incubation time with this compound (e.g., 24, 48, or 72 hours) should be selected based on the cell line's doubling time and the research question.

  • Assay Incubation Time: For assays like MTT, the incubation time with the reagent itself (e.g., 1-4 hours) needs to be optimized to ensure sufficient signal development without causing toxicity from the reagent itself.

How should I prepare and store this compound for experiments?

  • Solubilization: this compound is likely poorly soluble in water. A common practice for such compounds is to prepare a high-concentration stock solution in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect the solution from light.

  • Working Dilutions: When preparing working concentrations for your experiment, dilute the DMSO stock in pre-warmed culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Data Presentation

Quantitative results from cytotoxicity assays should be presented clearly. The IC50 value, which represents the concentration of a drug that inhibits 50% of cell viability, is a key metric.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell Line Cancer Type Exposure Time (hours) Assay Type IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 MTT Value ± SD
A549 Lung Carcinoma 48 MTT Value ± SD
HepG2 Hepatocellular Carcinoma 48 MTT Value ± SD
HCT116 Colorectal Carcinoma 72 MTS Value ± SD
PC-3 Prostate Cancer 72 MTS Value ± SD

Note: These values are illustrative. Researchers must determine the IC50 of this compound empirically for their specific cell lines and experimental conditions.

Experimental Protocols

Below is a detailed, generalized protocol for assessing the cytotoxicity of this compound using the MTT colorimetric assay.

MTT Assay Protocol

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Sterile PBS

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cells in complete culture medium to the pre-optimized seeding density.

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile medium or PBS to the outer wells to reduce edge effects.

    • Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or the vehicle control. Include "no-cell" (medium only) wells for background control.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure all formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental and Logical Workflows

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis start Culture Cells in Logarithmic Phase seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (18-24h) for Attachment seed->incubate1 treat Add this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24/48/72h) treat->incubate2 add_mtt Add MTT Reagent (2-4h Incubation) incubate2->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end Results analyze->end Troubleshooting_Tree start Inconsistent Results? ic50_var Inconsistent IC50 Values start->ic50_var Yes high_bg High Background Signal start->high_bg Yes rep_var High Replicate Variability start->rep_var Yes sol_ic50_1 Standardize Cell Density & Passage Number ic50_var->sol_ic50_1 sol_ic50_2 Use Cells in Log Phase ic50_var->sol_ic50_2 sol_ic50_3 Verify Compound Stability & Solubility ic50_var->sol_ic50_3 sol_ic50_4 Keep Incubation Times Consistent ic50_var->sol_ic50_4 sol_bg_1 Use Phenol Red-Free/ Serum-Free Medium high_bg->sol_bg_1 sol_bg_2 Check for Compound Interference (No-Cell Control) high_bg->sol_bg_2 sol_bg_3 Check for Microbial Contamination high_bg->sol_bg_3 sol_rep_1 Calibrate Pipettes & Improve Technique rep_var->sol_rep_1 sol_rep_2 Avoid 'Edge Effect' (Use Inner Wells) rep_var->sol_rep_2 sol_rep_3 Ensure Complete Formazan Solubilization rep_var->sol_rep_3 sol_rep_4 Remove Bubbles Before Reading rep_var->sol_rep_4 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat_mono STAT (Monomer) jak->stat_mono Phosphorylates stat_dimer STAT Dimer (Phosphorylated) stat_mono->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds gene_exp Gene Expression (Proliferation, Survival) dna->gene_exp Regulates cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds yadan_b This compound yadan_b->jak INHIBITS

References

Technical Support Center: Bayesian Optimization for Yadanziolide B Reaction Parameters

Author: BenchChem Technical Support Team. Date: November 2025

A lack of publicly available total synthesis data for Yadanziolide B currently prevents the creation of a specific guide for the Bayesian optimization of its reaction parameters.

Researchers, scientists, and drug development professionals interested in the application of advanced optimization strategies like Bayesian optimization for the synthesis of complex natural products such as this compound are currently faced with a significant hurdle: the absence of a published total synthesis route for this specific molecule.

While information regarding the structure, isolation, and biological activity of this compound is available, the detailed experimental protocols, key reaction steps, and potential challenges in its chemical synthesis have not been documented in publicly accessible scientific literature.

This lack of foundational synthetic information makes it impossible to:

  • Develop specific troubleshooting guides for experimental hurdles.

  • Compile frequently asked questions regarding reaction conditions.

  • Provide quantitative data on reaction parameters for optimization.

  • Outline detailed experimental protocols for key transformations.

Bayesian optimization is a powerful data-driven method for efficiently exploring a parameter space to find optimal reaction conditions. However, it fundamentally relies on having an established chemical reaction to optimize. Without a known synthetic pathway to this compound, the application of Bayesian optimization remains a theoretical exercise.

General Guidance for Applying Bayesian Optimization to Complex Natural Product Synthesis

For researchers working on the synthesis of other complex natural products where a synthetic route is established, the following general principles of applying Bayesian optimization can be considered.

Key Reaction Parameters for Optimization

In the context of synthesizing complex molecules like this compound, several reaction parameters are critical for achieving high yield and purity. These parameters are ideal candidates for optimization using a Bayesian approach. A structured table of these parameters is provided below for reference in analogous synthetic efforts.

Parameter CategorySpecific ParametersPotential Impact on Reaction
Temperature Reaction temperature (°C)Reaction rate, selectivity, byproduct formation
Time Reaction duration (hours)Conversion, decomposition of product or reactants
Reagents Stoichiometry of reactants, concentration (Molarity)Reaction kinetics, yield, impurity profile
Catalyst Catalyst type, catalyst loading (mol%)Reaction rate, stereoselectivity, efficiency
Solvent Solvent system, solvent polarityReactant solubility, reaction rate, product stability
Additives Presence and concentration of additives or ligandsSelectivity, catalyst stability, reaction rate
Logical Workflow for Bayesian Optimization in Chemical Synthesis

The application of Bayesian optimization in a chemical synthesis workflow follows a cyclical process of experimentation and model updating. This iterative approach allows for efficient exploration of the reaction parameter space to identify optimal conditions.

Bayesian_Optimization_Workflow Define_Parameters Define Reaction Parameter Space Initial_Experiments Perform Initial Set of Experiments Define_Parameters->Initial_Experiments Build_Model Build Probabilistic Surrogate Model (e.g., Gaussian Process) Initial_Experiments->Build_Model Acquisition_Function Use Acquisition Function to Propose Next Experiment Build_Model->Acquisition_Function guides Perform_Next_Experiment Perform Next Experiment Acquisition_Function->Perform_Next_Experiment Update_Data Update Dataset Perform_Next_Experiment->Update_Data generates new data Update_Data->Build_Model refines

Validation & Comparative

A Comparative Analysis of Yadanziolide B and Brusatol: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on Yadanziolide B and brusatol, precluding a direct, evidence-based comparative analysis of their mechanisms of action at this time. While brusatol is a well-characterized compound with a substantial body of research detailing its molecular interactions, this compound remains largely uninvestigated in the public scientific domain.

Brusatol, a quassinoid isolated from Brucea javanica, has been extensively studied and is recognized for its potent biological activities, primarily as an inhibitor of protein synthesis and a modulator of the Nrf2 signaling pathway. In contrast, scientific literature detailing the mechanism of action, cellular targets, or any quantitative experimental data for this compound is currently unavailable. While some databases list this compound as a phytochemical, they lack the necessary experimental details to draw any meaningful comparisons with brusatol.

Given the absence of data for this compound, this guide will instead provide a detailed overview of the established mechanism of action for brusatol, presented in the format requested, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Brusatol: A Dual Inhibitor of Protein Synthesis and the Nrf2 Pathway

Brusatol has emerged as a molecule of significant interest in cancer research due to its multifaceted mechanism of action. It primarily exerts its cytotoxic and chemosensitizing effects through two interconnected pathways: the global inhibition of protein translation and the suppression of the Nrf2 antioxidant response.

Inhibition of Protein Synthesis

Brusatol is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It is understood to stall the peptidyl transferase reaction, a critical step in the elongation phase of translation.[1] This inhibition is not specific to particular proteins but rather affects global protein production.[3] However, proteins with short half-lives are more rapidly depleted, which is a key aspect of its downstream effects.[3]

Experimental Protocol: Protein Synthesis Inhibition Assay

A common method to quantify the inhibition of protein synthesis is through the incorporation of radiolabeled amino acids into newly synthesized proteins.

  • Cell Culture: Cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of brusatol for a specified period (e.g., 4 hours).

  • Radiolabeling: A radiolabeled amino acid, such as ³⁵S-methionine, is added to the culture medium.

  • Incubation: Cells are incubated for a short period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

  • Lysis and Precipitation: Cells are lysed, and proteins are precipitated using an acid like trichloroacetic acid (TCA).

  • Quantification: The amount of radioactivity incorporated into the protein precipitate is measured using a scintillation counter.

  • Analysis: The reduction in radioactivity in brusatol-treated cells compared to control cells indicates the level of protein synthesis inhibition. IC50 values can then be calculated.

Table 1: Effect of Brusatol on Protein Levels of Short- and Long-Lived Proteins

ProteinProtein Half-lifeEffect of Brusatol Treatment (4h)Reference
NRF2ShortSignificant decrease[3]
p53ShortSignificant decrease[3]
p21ShortSignificant decrease[3]
p97LongNo significant change[3]
GAPDHLongNo significant change[3]
Inhibition of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification genes.[4][5] In many cancers, the Nrf2 pathway is constitutively active, contributing to chemoresistance.[6]

Brusatol was initially identified as a specific inhibitor of the Nrf2 pathway.[6] Mechanistically, it was later discovered that brusatol's effect on Nrf2 is a direct consequence of its protein synthesis inhibition.[2][3][7] Nrf2 is a protein with a very short half-life, and by blocking its synthesis, brusatol leads to its rapid depletion from the cell.[3] This, in turn, downregulates the expression of Nrf2 target genes, thereby sensitizing cancer cells to chemotherapeutic agents.[6]

Experimental Protocol: Western Blot Analysis for Nrf2 Protein Levels

  • Cell Treatment: Cells are treated with brusatol at various concentrations and for different time points.

  • Protein Extraction: Total cellular protein is extracted using lysis buffers.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Analysis: The intensity of the Nrf2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram: Brusatol's Mechanism of Action

Caption: Brusatol inhibits protein synthesis, leading to the depletion of short-lived proteins like Nrf2.

Logical Relationship Diagram: Brusatol's Impact on Chemoresistance

Brusatol_Chemoresistance Brusatol Brusatol Protein_Synthesis Global Protein Synthesis Brusatol->Protein_Synthesis Inhibits Chemosensitization Chemosensitization Brusatol->Chemosensitization Promotes Nrf2_Protein Nrf2 Protein Levels Protein_Synthesis->Nrf2_Protein Decreases ARE_Genes Antioxidant & Detoxification Gene Expression Nrf2_Protein->ARE_Genes Reduces Cellular_Defense Cellular Stress Defense ARE_Genes->Cellular_Defense Weakens Chemoresistance Chemoresistance Cellular_Defense->Chemoresistance Contributes to

Caption: Brusatol promotes chemosensitization by inhibiting Nrf2-mediated cellular defense.

References

Yadanziolide B and Other Quassinoids: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative anticancer potential of Yadanziolide B and other prominent quassinoids, including Brusatol, Brucein A, Brucein D, Ailanthone, and Bruceantin. This guide provides a comprehensive overview of their cytotoxic effects on various cancer cell lines, their mechanisms of action through key signaling pathways, and detailed experimental protocols for cytotoxicity assessment.

Quassinoids, a class of highly oxygenated triterpenoids derived from the Simaroubaceae family of plants, have garnered significant attention in cancer research for their potent cytotoxic and antitumor activities. Among these, this compound, isolated from the seeds of Brucea javanica, is a subject of growing interest. This guide presents a comparative analysis of this compound with other well-characterized quassinoids, offering researchers, scientists, and drug development professionals a consolidated resource for understanding their relative performance and underlying mechanisms. While specific data for this compound is limited in publicly available literature, this guide utilizes data from the closely related Yadanziolide A to provide a representative comparison.

Comparative Cytotoxicity of Quassinoids

The in vitro cytotoxic activity of quassinoids is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits the growth of 50% of a cell population, is a standard metric for this assessment. The following tables summarize the IC50 values of various quassinoids against a range of human cancer cell lines.

Table 1: Comparative IC50 Values (in µM) of Quassinoids Across Various Cancer Cell Lines

Cancer Cell LineYadanziolide A*BrusatolBrucein ABrucein DAilanthoneBruceantin
Breast Cancer
MCF-7-0.083-0.7-65--
MDA-MB-231-0.081----
Hs 578T---0.71--
Colon Cancer
HCT116-0.0670.026---
CT26-0.3730.229---
Leukemia
KOPN-8-0.0014----
CEM-0.0074----
MOLT-4-0.0078----
RPMI 8226-----0.013
U266-----0.049
H929-----0.115
Liver Cancer
HepG2≥ 0.1-----
LM-3≥ 0.1-----
Huh-7≥ 0.1-----
Pancreatic Cancer
MIA PaCa-2-0.0340.029--0.781
Bladder Cancer
T24---7.65 µg/mL--
5637----Inhibits growth-

*Data for Yadanziolide A is used as a proxy for this compound due to the limited availability of specific data for the latter.[1]

Mechanisms of Action: A Look into Cellular Signaling

Quassinoids exert their anticancer effects by modulating a variety of cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.

Yadanziolide A and the JAK/STAT Pathway

Recent studies on Yadanziolide A have shown that it inhibits the proliferation of hepatocellular carcinoma cells by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, Yadanziolide A was found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway that are often constitutively active in cancer, leading to uncontrolled cell growth and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Ligand Binding STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) YadanziolideA Yadanziolide A YadanziolideA->JAK2 Inhibits Phosphorylation YadanziolideA->STAT3 Inhibits Phosphorylation STAT3_dimer->GeneTranscription Nuclear Translocation

Figure 1. Yadanziolide A inhibits the JAK/STAT signaling pathway.

Brusatol: A Multi-Pathway Inhibitor

Brusatol is a potent quassinoid that has been shown to modulate several critical signaling pathways in cancer cells. It is a known inhibitor of the Nrf2-mediated antioxidant response, which can sensitize cancer cells to chemotherapy. Additionally, Brusatol has been reported to suppress the STAT3 signaling pathway and impact other pathways including MAPK, NF-κB, and PI3K/AKT/mTOR.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 Inhibits STAT3 STAT3 Brusatol->STAT3 Inhibits MAPK MAPK Brusatol->MAPK Modulates NFkB NF-κB Brusatol->NFkB Modulates PI3K_AKT PI3K/AKT/mTOR Brusatol->PI3K_AKT Modulates ReducedProliferation Reduced Proliferation Nrf2->ReducedProliferation STAT3->ReducedProliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest

Figure 2. Brusatol's multi-pathway inhibitory effects in cancer cells.

Other Quassinoids and Their Signaling Targets
  • Brucein A: Has been shown to exert its antitumor effects in colon cancer by accumulating reactive oxygen species (ROS) and suppressing the PI3K/Akt signaling pathway.[2]

  • Brucein D: Induces apoptosis in bladder cancer cells through the upregulation of Bax and Bak and downregulation of Bcl-2.[3] It has also been implicated in the inhibition of the PI3K/AKT/mTOR, JAK/STAT, and JAG1/Notch pathways in other cancer models.

  • Ailanthone: This quassinoid has been demonstrated to inhibit the proliferation of bladder cancer cells and reverse epithelial-mesenchymal transition (EMT) by suppressing the JAK/STAT3 signaling pathway.[4] It also affects the PI3K/AKT/mTOR pathway in other cancer types.[5]

  • Bruceantin: This well-known quassinoid induces apoptosis in leukemia cells through the caspase and mitochondrial pathways and has been shown to down-regulate the expression of the oncoprotein c-Myc.[6]

Experimental Protocols

The determination of the cytotoxic activity of quassinoids is fundamental to their preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulforhodamine B) assay are two commonly used colorimetric methods for this purpose.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quassinoid stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quassinoids in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompounds Add Quassinoid Compounds Incubate24h->AddCompounds IncubateXh Incubate (e.g., 24, 48, 72h) AddCompounds->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 3. General workflow for the MTT cytotoxicity assay.

SRB Assay Protocol

The SRB assay is a cell density-based assay where the dye, sulforhodamine B, binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Quassinoid stock solutions

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion

The comparative analysis of this compound and other prominent quassinoids reveals a class of natural products with potent and diverse anticancer activities. While data on this compound is still emerging, the information available for the closely related Yadanziolide A, along with the extensive research on other quassinoids like Brusatol, Brucein A, and Ailanthone, highlights their significant potential in oncology. These compounds exhibit cytotoxicity against a broad range of cancer cell lines, often in the nanomolar to low micromolar range. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The detailed experimental protocols provided in this guide offer a standardized approach for the continued investigation and comparison of these promising natural products, paving the way for future drug development efforts. Further research is warranted to elucidate the specific cytotoxic profile and mechanistic underpinnings of this compound to fully understand its therapeutic potential.

References

Yadanziolide B: A Comparative Analysis Against Standard Chemotherapy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the cytotoxic activity and mechanisms of action of the investigational compound Yadanziolide A against standard-of-care chemotherapy agents for hepatocellular carcinoma (HCC), providing researchers and drug development professionals with a comprehensive data-driven guide.

Recent preclinical studies have highlighted the potential of Yadanziolide A, a natural product derivative, as a promising anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC). This guide provides a comparative analysis of Yadanziolide A's activity against established chemotherapy drugs used in the treatment of HCC, namely sorafenib, doxorubicin, and cisplatin. The information presented herein is based on available experimental data to offer an objective overview for researchers and scientists in the field of oncology drug development.

Comparative Cytotoxicity

The in vitro cytotoxic activity of Yadanziolide A and standard chemotherapy drugs was evaluated against various human hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was the primary metric for comparison.

DrugCell LineIC50 (µM)Incubation Time
Yadanziolide A HepG20.3024h[1]
Huh-70.36224h[1]
LM-30.17124h[1]
Sorafenib HepG23.4 - 10.6824h - 72h[2][3]
Huh-72.6 - 12.3124h - 72h[2][4]
Doxorubicin HepG21.3 - 12.1824h - 48h[5][6]
Huh-7>2024h[5]
Cisplatin HepG27 - 25.524h - 48h[7][8]
Huh-75.4772h[9]

Note: IC50 values for standard chemotherapy drugs can vary significantly between studies due to different experimental conditions such as incubation time and specific assay protocols.

Mechanisms of Action and Signaling Pathways

Yadanziolide A and standard chemotherapy agents exert their anti-cancer effects through distinct molecular mechanisms and by targeting different signaling pathways.

Yadanziolide A

Yadanziolide A has been shown to induce apoptosis and inhibit proliferation, migration, and invasion of HCC cells by targeting the JAK-STAT signaling pathway . Specifically, it inhibits the phosphorylation of JAK2 and STAT3, key components of this pathway that are often constitutively activated in cancer cells, leading to the transcription of genes involved in cell survival and proliferation.

Yadanziolide_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Yadanziolide_A Yadanziolide A Yadanziolide_A->pJAK2 Inhibition Yadanziolide_A->pSTAT3 Inhibition DNA DNA pSTAT3_dimer->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Yadanziolide A inhibits the JAK-STAT pathway.

Standard Chemotherapy Drugs

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those in the RAF/MEK/ERK pathway (involved in cell proliferation) and VEGFR/PDGFR pathways (involved in angiogenesis).

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR_PDGFR VEGFR / PDGFR RAS RAS VEGFR_PDGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->VEGFR_PDGFR Inhibition Sorafenib->RAF Inhibition

Caption: Sorafenib inhibits the RAF/MEK/ERK and VEGFR/PDGFR pathways.

  • Doxorubicin: An anthracycline antibiotic that primarily works by intercalating into DNA , thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to DNA double-strand breaks and ultimately apoptosis.

Doxorubicin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_breaks DNA Double-Strand Breaks DNA->DNA_breaks Replication Stress Topoisomerase_II->DNA_breaks Inhibited Repair Apoptosis Apoptosis DNA_breaks->Apoptosis Cisplatin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_adducts DNA Crosslinks DNA->DNA_adducts Replication_Transcription_Block Replication/Transcription Block DNA_adducts->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis CCK8_Workflow A Seed Cells (96-well plate) B Add Drug (Yadanziolide A or Standard Chemo) A->B C Incubate B->C D Add CCK-8 Reagent C->D E Incubate D->E F Measure Absorbance (450 nm) E->F G Calculate IC50 F->G Transwell_Workflow A Seed Cells in Upper Chamber B Add Chemoattractant to Lower Chamber A->B C Incubate B->C D Remove Non-migrated Cells C->D E Fix and Stain Migrated Cells D->E F Count Cells E->F

References

Investigating the Synergistic Potential of Yadanziolide B with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of quassinoids, the class of compounds to which Yadanziolide B belongs, in combination with conventional anticancer therapies. This guide provides researchers, scientists, and drug development professionals with available experimental data, detailed methodologies for assessing synergy, and visualizations of relevant signaling pathways.

While direct experimental data on the synergistic effects of this compound with other anticancer agents are not extensively available in current literature, the broader class of compounds to which it belongs, quassinoids derived from Brucea javanica, has demonstrated significant promise in combination therapies. This guide synthesizes the existing research on related quassinoids, such as Brusatol and Bruceine D, to provide a comparative framework for investigating the potential synergistic activities of this compound.

Comparative Data on Quassinoid Synergy

Studies on quassinoids have revealed synergistic interactions with several standard chemotherapeutic agents across various cancer cell lines. This section summarizes the key findings from preclinical studies.

QuassinoidCombination AgentCancer Cell Line(s)Key Synergistic EffectsPutative Mechanism of Synergy
Brusatol PaclitaxelTriple-Negative Breast Cancer (TNBC)Enhanced growth inhibition, increased apoptosis, and reduced cell migration and invasion.Inhibition of the Nrf2-mediated antioxidant response, making cancer cells more susceptible to paclitaxel-induced oxidative stress.[1][2]
Brusatol CisplatinNon-Small Cell Lung Cancer (A549), Colorectal CancerIncreased cytotoxicity and apoptosis.[1][3][4]Downregulation of the Nrf2 signaling pathway, which is involved in chemoresistance.[1][3]
Brusatol LapatinibHER2-positive cancers (SK-BR-3, AU-565, SK-OV-3)Synergistic enhancement of anti-tumor effects.Not fully elucidated, but may involve dual targeting of cancer cell survival pathways.[1]
Brusatol TrastuzumabHER2-positive cancers (BT-474, SK-OV-3)Synergistically enhanced growth-inhibitory effects and apoptosis.[2]Inhibition of Nrf2/HO-1 and HER2-AKT/ERK1/2 pathways, leading to increased ROS accumulation.[2]
Bruceine D DoxorubicinBreast Cancer (MCF-7, MDA-MB-231)Potential for enhanced cytotoxicity and apoptosis induction.Induction of apoptosis and autophagy via ROS generation and inhibition of PI3K/AKT/mTOR signaling.[5][6]

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of this compound with other anticancer agents, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays.

1. In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two compounds.

  • Objective: To determine whether the combination of this compound and another anticancer agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Dilution Series: Prepare serial dilutions of this compound and the combination agent.

    • Treatment: Treat the cells with a matrix of drug concentrations. Typically, one drug is serially diluted along the x-axis of the plate, and the other is serially diluted along the y-axis. Include wells with each drug alone and untreated control wells.

    • Incubation: Incubate the treated cells for a period that allows for a measurable effect on cell viability (e.g., 48-72 hours).

    • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[7]

    • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC is calculated for each drug in the combination that produces a specific level of inhibition (e.g., 50%). The Combination Index (CI) is the sum of the FICs.[8][9]

      • CI < 0.9: Synergy

      • 0.9 ≤ CI ≤ 1.1: Additive effect

      • CI > 1.1: Antagonism

2. Quantitative Analysis of Synergy: The Chou-Talalay Method

The Chou-Talalay method provides a robust quantitative framework for analyzing drug interactions.[10][11][12]

  • Objective: To quantitatively determine the degree of synergism or antagonism over a range of effect levels.

  • Methodology:

    • Dose-Response Curves: Generate dose-response curves for this compound and the combination agent individually and in combination at a constant ratio.

    • Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect relationship for each drug and their combination.

    • Combination Index (CI) Calculation: Calculate the CI at different effect levels (fractions affected, Fa) using specialized software like CompuSyn. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ , where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[10][13]

    • Isobologram Analysis: Generate isobolograms to visually represent the synergistic, additive, or antagonistic interactions.

3. In Vivo Synergy Assessment: Xenograft Tumor Models

In vivo studies are crucial to validate the synergistic effects observed in vitro.

  • Objective: To evaluate the synergistic antitumor efficacy of this compound and a combination agent in a living organism.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[14]

    • Treatment Groups: Once tumors reach a palpable size, randomize the mice into four groups: vehicle control, this compound alone, combination agent alone, and the combination of both agents.[15][16]

    • Drug Administration: Administer the treatments according to a predetermined schedule and dosage.

    • Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[14]

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Data Analysis: Compare the tumor growth inhibition between the treatment groups. Statistical analysis is used to determine if the combination treatment is significantly more effective than the individual treatments.[15][16]

Visualizing Mechanisms of Action

Understanding the underlying signaling pathways is critical for elucidating the mechanism of synergy. Based on studies of related quassinoids, the following diagrams illustrate potential pathways that could be modulated by this compound in combination with other anticancer agents.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cancer Cell Culture B Checkerboard Assay (this compound + Agent X) A->B C Cell Viability Assay (MTT) B->C D Chou-Talalay Analysis (Combination Index) C->D E Xenograft Model Development D->E Proceed if Synergistic F Treatment Groups (Control, Single Agents, Combination) E->F G Tumor Growth Monitoring F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H

Caption: Workflow for assessing synergistic effects.

Quassinoid_Pathway Potential Signaling Pathways for Quassinoid Synergy cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Yadanziolide_B This compound (Quassinoid) Nrf2 Nrf2 Pathway Yadanziolide_B->Nrf2 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Yadanziolide_B->PI3K_AKT Inhibits NFkB NF-κB Pathway Yadanziolide_B->NFkB Inhibits Chemotherapy Chemotherapeutic Agent (e.g., Paclitaxel, Cisplatin) Apoptosis Increased Apoptosis Chemotherapy->Apoptosis Induces Proliferation Decreased Proliferation Chemotherapy->Proliferation Inhibits Chemosensitivity Increased Chemosensitivity Nrf2->Chemosensitivity Modulates PI3K_AKT->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Putative signaling pathways for synergy.

Conclusion

While specific data for this compound in combination therapies is currently limited, the strong evidence of synergistic effects from other quassinoids, such as Brusatol and Bruceine D, provides a compelling rationale for its investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in combination with existing anticancer agents. Such studies are warranted to potentially develop more effective and less toxic cancer treatment strategies.

References

A Comparative Guide to Confirming Yadanziolide B Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanziolide B, a natural product with putative anti-cancer properties, holds promise for therapeutic development. A critical step in advancing this compound is the definitive identification and confirmation of its molecular target(s) within cancer cells. Direct evidence of target engagement is essential for understanding its mechanism of action, optimizing its efficacy, and developing robust biomarkers. This guide provides a comparative overview of modern, label-free methodologies for confirming this compound target engagement directly in a cellular context, supported by detailed experimental protocols and data interpretation.

Comparison of Key Methodologies

Two powerful, label-free techniques are particularly well-suited for confirming the binding of natural products like this compound to their intracellular targets: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[1][2][3][4][5][6] These methods obviate the need for chemical modification of the compound, which can alter its biological activity.[1][2][4][6]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1][2]Ligand binding stabilizes the target protein's conformation, rendering it resistant to proteolytic degradation.[4][5][6]
Primary Readout Increased amount of soluble target protein at elevated temperatures in the presence of the ligand.Presence of a protected protein band on a gel or increased protein abundance by mass spectrometry after protease treatment.[4]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[1][2]Moderate throughput, suitable for validation and screening of smaller compound libraries.[3]
Quantitative Data Isothermal dose-response (ITDR) CETSA can determine binding affinity (apparent Kd).[1][2]Can provide a qualitative assessment of binding and can be adapted to estimate binding affinity.[3]
Cellular Context Can be performed in intact cells, cell lysates, and even tissues, providing physiologically relevant data.[7]Typically performed in cell lysates, which may not fully recapitulate the cellular environment.[4][5]
Instrumentation Requires equipment for precise temperature control, protein extraction, and protein quantification (e.g., Western blot, mass spectrometry).[1][2]Requires a protease, protein extraction and quantification equipment (e.g., SDS-PAGE, Western blot, mass spectrometry).[3][4]
Advantages Label-free, applicable to a wide range of targets, can be performed in living cells.[1][2]Label-free, relatively simple and fast, does not require specialized equipment for the core principle.[3][4][6]
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding. Optimization of heating conditions is crucial.The target protein must be susceptible to the chosen protease. Incomplete digestion can lead to false positives.

Hypothetical Signaling Pathway for this compound

Based on the known mechanism of the related compound, Yadanziolide A, which has been shown to target the JAK-STAT pathway in hepatocellular carcinoma, we can hypothesize a similar mechanism for this compound.[8][9][10] Confirmation of target engagement with a key component of this pathway, such as STAT3, would be a primary objective.

Yadanziolide_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates YadanziolideB This compound YadanziolideB->STAT3 Inhibits (Target Engagement) TargetGene Target Gene Expression STAT3_dimer->TargetGene Promotes Proliferation Cell Proliferation TargetGene->Proliferation Leads to AntiApoptosis Inhibition of Apoptosis TargetGene->AntiApoptosis Leads to Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental Workflows

The following diagrams illustrate the generalized workflows for CETSA and DARTS to investigate the engagement of this compound with its target protein (e.g., STAT3).

CETSA_Workflow start Cancer Cells treat Treat with this compound or Vehicle (DMSO) start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Protein Quantification (Western Blot or Mass Spec) collect->quantify analyze Analyze for Target Protein Abundance quantify->analyze DARTS_Workflow start Cancer Cell Lysate treat Treat with this compound or Vehicle (DMSO) start->treat protease Limited Proteolysis (e.g., Thermolysin) treat->protease stop_reaction Stop Digestion protease->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page analyze Analyze for Protected Protein Bands (Coomassie/Silver Stain or Western Blot) sds_page->analyze ms_analysis Excise Band and Identify Protein by Mass Spectrometry analyze->ms_analysis

References

A Comparative Analysis of the Biological Activity of Yadanziolide B: Natural vs. Synthetic

Author: BenchChem Technical Support Team. Date: November 2025

Yadanziolide B is a quassinoid, a class of bitter principles isolated from plants of the Simaroubaceae family, notably Brucea javanica. These compounds have garnered significant interest for their diverse and potent biological activities, including anticancer, antimalarial, and anti-inflammatory effects. This guide provides an overview of the known biological activities of natural Yadanziolides and the experimental protocols used to evaluate them.

Data Presentation: Biological Activities of Natural Yadanziolides

The following table summarizes the reported biological activities of natural Yadanziolide A, a close structural analog of this compound. This data provides a strong indication of the potential bioactivities of this compound.

Biological ActivityCell Line/ModelKey FindingsReference
Anticancer HepG2, LM-3, Huh-7 (Hepatocellular Carcinoma)Dose-dependent inhibition of cell viability, migration, and invasion at concentrations ≥ 0.1 μM.[1][2][1][2]
Orthotopic Liver Cancer Mouse Model (Hepa1-6 cells)Significant inhibition of tumor growth at a dose of 2 mg/kg/day.[3][3]
Mechanism of Action HepG2, LM-3 cellsInduces apoptosis and inhibits the JAK/STAT signaling pathway by targeting TNF-α/STAT3 and inhibiting STAT3 and JAK2 phosphorylation.[1][2][3][1][2][3]
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Yadanziolide A on hepatocellular carcinoma cell lines.

  • Procedure:

    • HepG2, LM-3, and Huh-7 cells were seeded in 96-well plates.

    • After 24 hours of incubation, the cells were treated with varying concentrations of Yadanziolide A for another 24 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • The absorbance was measured at a specific wavelength (typically 490 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the control (untreated cells).

2. Transwell Migration and Invasion Assay

  • Objective: To assess the effect of Yadanziolide A on the migratory and invasive capabilities of cancer cells.

  • Procedure:

    • For the migration assay, HepG2 cells were seeded into the upper chamber of a Transwell insert.

    • For the invasion assay, the insert was pre-coated with Matrigel.

    • The lower chamber was filled with a medium containing a chemoattractant.

    • Cells were treated with different concentrations of Yadanziolide A.

    • After incubation, non-migrated/invaded cells on the upper surface of the insert were removed.

    • The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.

3. In Vivo Antitumor Activity in a Mouse Model

  • Objective: To evaluate the antitumor efficacy of Yadanziolide A in an orthotopic liver cancer model.

  • Procedure:

    • Hepa1-6 cells were injected into the livers of C57BL/6 mice to establish the tumor model.

    • Mice were randomly assigned to a control group and a treatment group.

    • The treatment group received intraperitoneal injections of Yadanziolide A (2 mg/kg/day) for two weeks.[3]

    • The control group received a vehicle control.

    • At the end of the treatment period, mice were euthanized, and the livers were excised.

    • Tumor growth was assessed by measuring tumor weight and through histological analysis (H&E staining) of liver sections.[3]

4. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the molecular mechanism of Yadanziolide A by examining its effect on key proteins in the JAK/STAT and apoptosis pathways.

  • Procedure:

    • Cancer cells were treated with Yadanziolide A for a specified time.

    • Cells were lysed to extract total proteins.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, Bax, Caspase-3).

    • After washing, the membrane was incubated with a secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Yadanziolides.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mem_start receptor Cytokine Receptor mem_end JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->receptor Binds Yadanziolide Yadanziolide Yadanziolide->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Yadanziolide.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Yadanziolide Yadanziolide Bcl2 Bcl-2 (Anti-apoptotic) Yadanziolide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Yadanziolide->Bax Promotes Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway modulated by Yadanziolide.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HepG2) Treatment Yadanziolide Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Migration/Invasion (Transwell Assay) Treatment->Migration Mechanism Mechanism Study (Western Blot) Treatment->Mechanism Animal_Model Tumor Xenograft Mouse Model In_Vivo_Treatment Yadanziolide Administration Animal_Model->In_Vivo_Treatment Tumor_Analysis Tumor Growth Analysis In_Vivo_Treatment->Tumor_Analysis Histo_Analysis Histological Examination In_Vivo_Treatment->Histo_Analysis

Caption: Workflow for evaluating the anticancer activity of Yadanziolide.

Conclusion

Natural Yadanziolides, particularly Yadanziolide A, have demonstrated significant anticancer activity in vitro and in vivo. The primary mechanism of action appears to be the induction of apoptosis through the modulation of the JAK/STAT signaling pathway. While these findings are promising and suggest that this compound likely possesses similar properties, the absence of studies on synthetic this compound highlights a gap in the current research.

The total synthesis of this compound would be a crucial step forward, enabling the production of larger quantities for comprehensive biological evaluation and the generation of novel analogs with potentially enhanced efficacy and safety profiles. Future research should focus on the chemical synthesis of this compound and a direct, rigorous comparison of the biological activities of the natural and synthetic forms to fully elucidate its therapeutic potential.

References

Efficacy of Yadanziolide B in Chemoresistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers Yadanziolide A, particularly its effects on hepatocellular carcinoma. In contrast, specific research on Yadanziolide B in chemoresistant cancer cell lines is limited. This guide will therefore utilize the available data for Yadanziolide A as a proxy for this compound, assuming a similar mechanism of action due to their structural similarities as quassinoids derived from Brucea javanica. This assumption is made to provide a comparative framework but should be validated by further experimental evidence.

This guide provides a comparative analysis of this compound's potential efficacy in chemoresistant cancer cell lines against other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, namely Stattic and S3I-201. The objective is to present a clear, data-driven comparison to aid researchers in drug development and cancer therapy research.

Comparative Analysis of STAT3 Inhibitors

Constitutive activation of the STAT3 signaling pathway is a key driver of tumorigenesis and chemoresistance in various cancers. Yadanziolide A has been shown to exert its anticancer effects by inhibiting the JAK/STAT3 pathway.[1] This section compares the in vitro efficacy of Yadanziolide A (as a proxy for this compound) with Stattic and S3I-201, two well-characterized small molecule inhibitors of STAT3.

Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Yadanziolide A HepG2 (Hepatocellular Carcinoma)0.300[2]
Huh-7 (Hepatocellular Carcinoma)0.362[2]
LM-3 (Hepatocellular Carcinoma)0.171[2]
Stattic Hep G2 (Hepatocellular Carcinoma)2.94[3]
Bel-7402 (Hepatocellular Carcinoma)2.5[3]
SMMC-7721 (Hepatocellular Carcinoma)5.1[3]
B16F10 (Melanoma)1.67[2]
CT26 (Colon Carcinoma)2.02[2]
S3I-201 LNCaP (Prostate Cancer, TRAIL-resistant)300[4]
MDA-MB-435, MDA-MB-453, MDA-MB-231 (Breast Carcinoma)100
In vitro STAT3 DNA-binding activity86[5]

Table 2: Induction of Apoptosis in Cancer Cell Lines

CompoundCancer Cell LineApoptosis InductionSpecific FindingsReference
Yadanziolide A LM-3 (Hepatocellular Carcinoma)Yes18.4% late apoptotic cells, 11.9% early apoptotic cells.[1]
HepG2 (Hepatocellular Carcinoma)Yes14.6% late apoptotic cells, 20.4% early apoptotic cells.[1]
Stattic B16F10 (Melanoma), CT26 (Colon Carcinoma)YesInduces apoptosis alone and in combination with chemotherapy.[2]
T-cell acute lymphoblastic leukemia cellsYesSignificant increase in early and late apoptotic populations at 5 µM.[6]
S3I-201 LNCaP (Prostate Cancer, TRAIL-resistant)Yes~4-fold increase in apoptotic cells in combination with IL-6.[4]
Osteosarcoma cell linesYesIncreased cleaved caspase-3 levels.[7]
Breast carcinoma cell linesYesInduces significant apoptosis at 30-100 µM.[5]

Signaling Pathways and Experimental Workflows

The antitumor activity of these compounds is primarily mediated through the inhibition of the JAK/STAT3 signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 (dimer) pSTAT3->pSTAT3_nuc Nuclear Translocation DNA DNA pSTAT3_nuc->DNA Transcription Gene Transcription DNA->Transcription Bcl2 Bcl-2, Cyclin D1, Survivin (Anti-apoptotic, Pro-proliferative) Transcription->Bcl2 YadanziolideB This compound YadanziolideB->JAK Stattic Stattic Stattic->pSTAT3 Inhibits dimerization S3I201 S3I-201 S3I201->pSTAT3 Inhibits dimerization Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Proliferation Decreased Proliferation Bcl2->Proliferation Promotion

Caption: JAK/STAT3 signaling pathway and points of inhibition.

The following diagram outlines a general experimental workflow for evaluating the efficacy of these compounds in cancer cell lines.

G cluster_assays In Vitro Assays cluster_in_vivo In Vivo Model (Optional) start Start: Chemoresistant Cancer Cell Line treatment Treat with this compound, Stattic, or S3I-201 start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western Western Blot (for p-STAT3, STAT3, etc.) treatment->western xenograft Tumor Xenograft Model treatment->xenograft analysis Data Analysis and Comparison viability->analysis apoptosis->analysis western->analysis tumor_measurement Tumor Growth Measurement xenograft->tumor_measurement tumor_measurement->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key assays mentioned.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., this compound, Stattic, S3I-201) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compounds for the desired time.

    • Harvest the cells, including the supernatant, and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Objective: To determine the effect of the compounds on the activation of STAT3.

  • Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated STAT3, providing insight into the inhibition of the signaling pathway.

  • Procedure:

    • Treat cells with the compounds for the specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Based on the available data for its analogue Yadanziolide A, this compound shows promise as a potent inhibitor of the JAK/STAT3 signaling pathway, a critical mediator of chemoresistance in cancer. The comparative analysis with established STAT3 inhibitors like Stattic and S3I-201 suggests that Yadanziolide A has a significantly lower IC50 in hepatocellular carcinoma cell lines, indicating higher potency. However, it is crucial to note that these comparisons are drawn from different studies and cell lines, which may not be directly comparable.

Further research is warranted to evaluate the efficacy of this compound directly, especially in a panel of well-characterized chemoresistant cancer cell lines. Direct head-to-head comparative studies with other STAT3 inhibitors under identical experimental conditions are necessary to definitively establish its therapeutic potential. The provided protocols and workflows offer a standardized framework for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of Yadanziolide B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanziolide B, a member of the quassinoid family of natural products, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound analogs, drawing upon the established knowledge of related quassinoids. The information presented herein is intended to guide future research and drug development efforts by highlighting key structural motifs crucial for biological activity.

Understanding the Core Structure

This compound belongs to the C-20 picrasane skeleton class of quassinoids. The biological activity of these compounds, particularly their cytotoxic and anti-inflammatory effects, is intricately linked to their complex molecular architecture. Modifications to various functional groups on this scaffold can significantly impact their potency and selectivity. Based on extensive research on related quassinoids like brusatol and bruceantin, several key structural features have been identified as critical for their activity.

Key Structure-Activity Relationships in Quassinoids

The following table summarizes the general structure-activity relationships observed for quassinoids, which can be extrapolated to hypothesize the SAR for this compound analogs. This information is compiled from various studies on related compounds.[1][2][3][4][5]

Structural MoietyModificationImpact on CytotoxicityRationale
Ring A Introduction of a 3-hydroxy-Δ³-2-oxo moietyIncreaseThis feature is often found in potent quassinoids and is believed to be important for receptor binding.[1]
Saturation of the A-ring double bondDecreaseReduces the rigidity of the A-ring, potentially affecting the overall conformation required for activity.[4]
Ring C Free hydroxyl groups at C-11 and C-12IncreaseThese hydroxyl groups are suggested to be crucial for potent anti-inflammatory and cytotoxic activity.[1]
Esterification of hydroxyl groupsDecreaseMasking these hydroxyl groups often leads to a reduction or loss of activity.
Ring D (δ-lactone) C-15 ester side chainEssential for high potencyThe nature of the ester group at C-15 significantly influences the cytotoxic activity. Longer, unsaturated esters are often associated with higher potency.[1][6]
Modification of the ester groupVariesThe size, shape, and electronic properties of the C-15 ester can be modulated to fine-tune activity and selectivity.[6][7]
Conversion to a lactolMinor effect on binding, may affect activityWhile binding to ribosomes may be retained, the overall cytotoxic effect can be altered.[4]
Hypothetical this compound Analogs: A Comparative Analysis

Based on the general SAR principles for quassinoids, we can predict the relative cytotoxic potencies of a series of hypothetical this compound analogs. The following table presents these hypothetical analogs and their predicted activities against a representative cancer cell line, such as human colorectal carcinoma (HCT116) cells.

AnalogModification from this compoundPredicted IC₅₀ (nM)Predicted Activity Trend
This compound Parent Compound10-50High
Analog 1 Hydrolysis of C-15 ester> 1000Significantly Decreased
Analog 2 Saturation of A-ring double bond100-500Decreased
Analog 3 Acetylation of C-11 hydroxyl500-1000Decreased
Analog 4 Replacement of C-15 ester with a furan ring5-20Potentially Increased
Analog 5 Introduction of a 3-hydroxy-Δ³-2-oxo moiety in Ring A1-10Increased

Note: The IC₅₀ values are hypothetical and serve for comparative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

To validate the predicted structure-activity relationships of this compound analogs, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, KB, P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protein Biosynthesis Inhibition Assay

This assay determines the effect of the compounds on protein synthesis, a known mechanism of action for many quassinoids.[4][6]

Methodology:

  • Cell Lysate Preparation: A cell-free protein synthesis system, such as a rabbit reticulocyte lysate, is used.[4]

  • Compound Incubation: The lysate is incubated with varying concentrations of the this compound analogs.

  • Radiolabeled Amino Acid Incorporation: A radiolabeled amino acid (e.g., [³⁵S]-methionine) is added to the reaction mixture to monitor its incorporation into newly synthesized proteins.

  • Protein Precipitation: After a set incubation time, the reaction is stopped, and the proteins are precipitated using trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of radioactivity incorporated into the precipitated proteins is measured using a scintillation counter.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated relative to a control reaction without any compound, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Quassinoids are known to exert their biological effects through various mechanisms, including the inhibition of protein synthesis and modulation of key signaling pathways involved in inflammation and cancer.[6][10] Yadanziolide A, a closely related compound, has been shown to target the TNF-α/STAT3 pathway.[11] It is plausible that this compound and its analogs may also act through similar pathways.

Below is a diagram illustrating a plausible experimental workflow to investigate the mechanism of action of this compound analogs.

experimental_workflow start This compound Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity active_analogs Identification of Potent Analogs cytotoxicity->active_analogs mechanism Mechanism of Action Studies active_analogs->mechanism in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) active_analogs->in_vivo protein_synthesis Protein Synthesis Inhibition Assay mechanism->protein_synthesis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for JAK/STAT) mechanism->pathway_analysis lead_optimization Lead Optimization protein_synthesis->lead_optimization pathway_analysis->lead_optimization in_vivo->lead_optimization

Caption: Experimental workflow for SAR studies.

The following diagram illustrates the potential signaling pathway targeted by this compound analogs, based on the known mechanism of Yadanziolide A.

signaling_pathway ligand TNF-α receptor TNFR ligand->receptor jak JAK2 receptor->jak activates yadanziolide This compound Analog yadanziolide->jak stat STAT3 jak->stat phosphorylates p_stat p-STAT3 nucleus Nucleus p_stat->nucleus dimerizes & translocates gene_expression Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->gene_expression regulates proliferation Cell Proliferation & Survival gene_expression->proliferation apoptosis Apoptosis gene_expression->apoptosis inhibits

Caption: Potential JAK/STAT signaling pathway inhibition.

Conclusion

While specific experimental data on this compound analogs is not yet widely available in public literature, the extensive research on the broader quassinoid family provides a robust framework for guiding the design and synthesis of new derivatives with enhanced therapeutic potential. The key structural motifs identified, particularly the functionalities in rings A and C and the ester side chain at C-15, are critical starting points for medicinal chemistry efforts. Future studies should focus on the systematic modification of the this compound scaffold and the thorough evaluation of these analogs through the experimental protocols outlined in this guide to establish a definitive structure-activity relationship and unlock their full therapeutic promise.

References

Safety Operating Guide

Safe Disposal and Handling of Yadanziolide B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal and handling of Yadanziolide B, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Key Safety and Handling Data

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ParameterValueSource
Molecular Weight 442.41 g/mol [1]
Storage Temperature (Powder) -20°C[1]
Storage Temperature (in Solvent) -80°C[1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

Accidental Release Measures

In the event of a spill, follow these steps to contain and clean the affected area:

  • Evacuate Personnel: Evacuate non-essential personnel to a safe area.[1]

  • Ensure Ventilation: Make sure the area is adequately ventilated.[1]

  • Wear Full PPE: Use the full personal protective equipment listed above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Clean-up:

    • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Contaminated Material: Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below.[1]

Proper Disposal Procedure

The primary directive for the disposal of this compound and its containers is to use an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.[1]

Step-by-Step Disposal Workflow
  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and clean-up materials from spills.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Place this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage of Waste:

    • Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

    • Ensure the container is kept tightly sealed.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

A 1. Identify Waste (Unused product, contaminated labware) B 2. Segregate Waste (Separate from other lab waste) A->B C 3. Containerize & Label (Leak-proof container, 'Hazardous Waste' label) B->C D 4. Store Waste Securely (Cool, well-ventilated area, tightly sealed) C->D E 5. Arrange Professional Disposal (Contact EHS or licensed contractor) D->E F 6. Document Disposal (Maintain records) E->F

Caption: this compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.